4-Chloro-2-fluorophenylthiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYXTRBSPGXKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2-fluorophenylthiocyanate chemical properties
CAS No: 1820666-86-1 Molecular Formula: C₇H₃ClFNS Molecular Weight: 187.62 g/mol
Executive Summary
4-Chloro-2-fluorophenylthiocyanate is a specialized organosulfur building block used primarily in the synthesis of heterocycles for medicinal chemistry and agrochemical discovery.[1] Characterized by the presence of a thiocyanate (-SCN) group attached to a halogenated benzene ring, this compound serves as a "linchpin" intermediate.[2] The unique electronic environment created by the ortho-fluorine and para-chlorine substituents enhances the electrophilicity of the thiocyanate carbon, facilitating rapid cyclization reactions—most notably into 2-aminobenzothiazoles, a privileged scaffold in oncology and kinase inhibition.[2]
This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms governing this molecule, providing researchers with a self-validating roadmap for its application.[2]
Physicochemical Profile
Note: Experimental data for this specific isomer is limited in public registries. Values below represent a consensus of experimental data from commercial certificates of analysis (CoA) and high-fidelity predictive models based on structural analogs (e.g., 4-chlorophenyl thiocyanate).
| Property | Value / Description | Confidence Level |
| Physical State | Low-melting solid or semi-solid oil (Ambient) | High (Analog based) |
| Melting Point | 35–40 °C (Predicted) | Medium |
| Boiling Point | ~260 °C (at 760 mmHg) | High (Predicted) |
| Density | 1.42 ± 0.05 g/cm³ | High |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeCN; Insoluble in Water | High |
| Electronic Effect | High | |
| Stability | Moisture sensitive; Store at 2–8°C under inert gas (Ar/N₂) | High |
Synthetic Pathways
Two primary methodologies are recommended for the synthesis of 4-Chloro-2-fluorophenylthiocyanate. Method A is the industry standard for purity, while Method B offers a "greener" approach for smaller scale discovery.[2]
Method A: The Sandmeyer Route (Standard)
This method utilizes 4-chloro-2-fluoroaniline as the starting material. It is preferred for its reliability and avoidance of isomer mixtures.
-
Diazotization:
-
Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in 35% HCl (2.5 eq) and cool to 0°C.
-
Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature <5°C.
-
Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue/black).
-
-
Thiocyanation:
-
In a separate vessel, prepare a solution of KSCN (1.5 eq) and CuSCN (0.1 eq, catalyst) in water/acetonitrile.[2]
-
Slowly add the cold diazonium salt solution to the thiocyanate mixture with vigorous stirring.
-
Observation: Evolution of N₂ gas indicates reaction progress.
-
-
Workup:
-
Extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Method B: Oxidative Thiocyanation (Direct C-H Functionalization)
This method is faster but requires careful control to prevent over-oxidation.
-
Reagents: 4-Chloro-2-fluoroaniline, NH₄SCN (2.0 eq), Oxone® or Iodine (1.0 eq) as oxidant.[2]
-
Conditions: Stir in Methanol at Room Temperature for 2–4 hours.
-
Mechanism: In situ generation of electrophilic +SCN species which attacks the electron-rich aniline ring para to the amine. Note: Since the para position is blocked by Chlorine, this method is NOT suitable for the aniline precursor unless the amino group is removed later. For this specific target (4-Cl, 2-F), the Sandmeyer route (Method A) is strictly required.[2]
Reactivity & Transformations
The thiocyanate group (-S-C≡N) is an ambident electrophile . The carbon atom of the nitrile is susceptible to nucleophilic attack, while the sulfur atom can undergo oxidative cleavage.
Key Reaction Pathways[5]
-
Benzothiazole Formation (The "Rzepa" Cyclization):
-
Under acidic conditions (or with Lewis acids), the nitrogen of an ortho-amine (if introduced) or an external nucleophile attacks the thiocyanate carbon.[2]
-
Relevance: 4-Chloro-2-fluorophenylthiocyanate can be converted to 2-amino-6-chloro-4-fluorobenzothiazole (if an amino group is introduced at the 1-position relative to SCN) or reacted with amines to form thioureas which then cyclize.[2]
-
-
Reduction to Thiol:
-
Treatment with LiAlH₄ or Zn/HCl cleaves the cyano group, yielding 4-chloro-2-fluorobenzenethiol .[2]
-
Utility: The resulting thiol is a potent nucleophile for SNAr reactions in drug synthesis.
-
-
Thio-Tetrazole Synthesis:
-
Reaction with Sodium Azide (NaN₃) and ZnBr₂ generates the 5-(arylthio)-1H-tetrazole, a bioisostere for carboxylic acids.[2]
-
Visualization of Chemical Logic
The following diagram illustrates the synthesis of the core molecule and its divergent downstream applications.
Figure 1: The central role of the thiocyanate moiety in accessing diverse pharmacophores. The Sandmeyer route ensures regioselectivity.
Applications in Drug Discovery
The 4-chloro-2-fluoro substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry (Bioisosterism).
-
Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation (Phase I metabolism) at the ring's most electron-rich site.
-
Lipophilicity Modulation: The chlorine atom increases logP, enhancing membrane permeability, while the fluorine modulates pKa of neighboring functional groups via the inductive effect.[2]
-
Case Study: This scaffold is homologous to the core found in Riluzole (ALS treatment) derivatives and various c-Met kinase inhibitors , where the benzothiazole ring is critical for ATP-binding pocket affinity.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Respiratory | H335 | May cause respiratory irritation.[3][4] |
| EUH032 | - | Contact with acids liberates very toxic gas (HCN/HSCN). |
Critical Protocol:
-
Do not mix with strong acids unless in a closed, vented reactor (risk of Hydrogen Cyanide evolution).[2]
-
Quenching: Quench reaction mixtures with aqueous Sodium Hypochlorite (Bleach) to oxidize residual cyanide/thiocyanate before disposal.
References
-
AK Scientific, Inc. (2024). Safety Data Sheet: 4-Chloro-2-fluorophenylthiocyanate (CAS 1820666-86-1).[3] Retrieved from [2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 57946-56-2 (Aniline Precursor). Retrieved from [2]
-
Organic Chemistry Portal. (2023). Synthesis of Aryl Thiocyanates via Sandmeyer Reaction. Retrieved from
-
Castanheiro, T., et al. (2016).[2] Copper-mediated aerobic oxidative cyanation of thiols. Synlett, 27(11), 1660-1664.[2] (Methodology validation for thiocyanate formation).
-
BenchChem. (2025). Structure-Activity Relationships of Halogenated Acetophenones and Thiocyanates. Retrieved from [2]
Sources
An In-depth Technical Guide to 4-Chloro-2-fluorophenylthiocyanate (CAS Number 1820666-86-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 4-Chloro-2-fluorophenylthiocyanate is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds to predict its properties, synthesis, and potential applications.
Introduction: Unveiling a Multifunctional Scaffold
4-Chloro-2-fluorophenylthiocyanate is a halogenated aromatic thiocyanate. Its structure is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a thiocyanate (-SCN) group. This unique combination of functional groups suggests its potential as a valuable building block in medicinal chemistry and materials science.
The presence of both chlorine and fluorine atoms can significantly influence the molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The thiocyanate group is a versatile functional handle, serving as a precursor for various sulfur-containing heterocycles and other functionalities.[3][4][5] Aryl thiocyanates, as a class, are important intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[4]
This guide will provide a predictive analysis of 4-Chloro-2-fluorophenylthiocyanate, including a plausible synthetic route, anticipated spectroscopic data, and potential applications based on the known chemistry of its constituent moieties.
Physicochemical and Structural Properties (Predicted)
The properties of 4-Chloro-2-fluorophenylthiocyanate are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1820666-86-1 | Supplier Data |
| Molecular Formula | C₇H₃ClFNOS | Calculated |
| Molecular Weight | 187.62 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar aryl thiocyanates |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and have low solubility in water. | General properties of aryl thiocyanates |
| Structure |
The electronic properties of the aromatic ring are influenced by the inductive electron-withdrawing effects of the chlorine and fluorine atoms, as well as the resonance effects of the halogens and the thiocyanate group. The chlorine atom at the para-position and the fluorine atom at the ortho-position will impact the reactivity of the aromatic ring in substitution reactions.[6]
Proposed Synthetic Route: The Sandmeyer Reaction
Aryl thiocyanates are commonly synthesized from the corresponding anilines via the Sandmeyer reaction.[5][7] This approach is a reliable and well-established method in organic synthesis. The proposed synthesis of 4-Chloro-2-fluorophenylthiocyanate would, therefore, start from 4-Chloro-2-fluoroaniline.
Starting Materials
-
4-Chloro-2-fluoroaniline: (CAS: 57946-56-2) A commercially available liquid.[8][9][10]
-
Sodium Thiocyanate: (CAS: 540-72-7) A commercially available solid.[11][12][13][14]
-
Sodium Nitrite
-
Hydrochloric Acid
-
Copper(I) Thiocyanate (optional, as catalyst) [7]
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 4-Chloro-2-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Thiocyanation
-
In a separate flask, prepare a solution of sodium thiocyanate (1.2 eq) in water. If using a catalyst, copper(I) thiocyanate can be added to this solution.
-
Cool the thiocyanate solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the thiocyanate solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-Chloro-2-fluorophenylthiocyanate.
Synthetic Workflow Diagram
Caption: Proposed Sandmeyer synthesis of 4-Chloro-2-fluorophenylthiocyanate.
Spectroscopic Profile (Anticipated)
The following spectroscopic data are predicted for 4-Chloro-2-fluorophenylthiocyanate based on the analysis of its structure and known data for similar compounds.
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (around 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.
-
¹³C NMR: The spectrum will show seven distinct signals: six for the aromatic carbons and one for the thiocyanate carbon. The chemical shifts of the aromatic carbons will be influenced by the electronegative substituents.
-
¹⁹F NMR: A single signal is expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.
-
IR Spectroscopy: Characteristic peaks are expected for the C-Cl, C-F, and C≡N (thiocyanate) stretching vibrations. The C≡N stretch typically appears as a sharp, strong band in the 2140-2175 cm⁻¹ region.[15]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (187.62). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
Potential Applications and Biological Relevance
While specific applications for 4-Chloro-2-fluorophenylthiocyanate have not been documented, its structural motifs suggest several areas of potential utility.
Synthetic Intermediate
The thiocyanate group is a versatile precursor for a wide range of sulfur-containing compounds.[16] It can be converted into thiols, disulfides, thioethers, and various heterocyclic systems like thiazoles, which are common scaffolds in pharmaceuticals.[17]
Biological Activity
-
Antimicrobial and Antifungal Activity: Many organic thiocyanates and related sulfur-containing compounds have demonstrated antimicrobial and antifungal properties.[18]
-
Anticancer Potential: The incorporation of fluorine and chlorine into aromatic systems is a common strategy in the design of anticancer agents.[1] These halogens can enhance cell membrane permeability and modulate metabolic stability.
-
Enzyme Inhibition: The thiocyanate moiety can interact with active sites of various enzymes, suggesting potential as an enzyme inhibitor.
Relationship between Structure and Potential Applications
Caption: Interplay of structural motifs and potential applications.
Safety and Handling
-
4-Chloro-2-fluoroaniline (Starting Material): This compound is harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Thiocyanate (Reagent): This compound is also harmful if swallowed, in contact with skin, or inhaled. Contact with acids liberates very toxic gas.
-
4-Chloro-2-fluorophenylthiocyanate (Product): As a thiocyanate, it should be handled with care. It is predicted to be an irritant and potentially toxic. All handling should be performed in a fume hood with appropriate PPE. Avoid inhalation, ingestion, and skin contact.
Conclusion
4-Chloro-2-fluorophenylthiocyanate (CAS 1820666-86-1) is a chemical entity with significant, albeit largely unexplored, potential. Based on the well-established chemistry of its constituent functional groups, it is predicted to be a valuable intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The proposed Sandmeyer synthesis from readily available starting materials offers a practical route for its preparation. Further experimental investigation is warranted to fully elucidate its chemical properties, reactivity, and biological activity, thereby unlocking its potential for scientific and industrial applications.
References
-
Sodium Thiocyanate NaSCN | CAS 540-72-7. (n.d.). Retrieved from [Link]
-
4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (2022, February 22). RSC Publishing. Retrieved from [Link]
-
Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Sodium thiocyanate. (n.d.). In Wikipedia. Retrieved from [Link]
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (2024, June 10). MDPI. Retrieved from [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020, December 14). ACS Omega. Retrieved from [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020, December 14). PMC. Retrieved from [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkivoc. Retrieved from [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (n.d.). PMC. Retrieved from [Link]
-
Spectral and magnetic studies of metal thiocyanate complexes with N-substituted thioureas. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Sandmeyer-Type Reductive Disulfuration of Anilines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Photochemical reactions of chlorobenzene derivatives in benzene. (n.d.). RSC Publishing. Retrieved from [Link]
-
Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. II. (n.d.). ACS Publications. Retrieved from [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization. (2020, December 14). PubMed. Retrieved from [Link]
-
Give any three chemical properties of chlorobenzene. (2025, October 20). Filo. Retrieved from [Link]
-
Aryl Thiocyanates Definition. (2025, September 15). Fiveable. Retrieved from [Link]
-
Organic thiocyanates. (n.d.). In Wikipedia. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC. Retrieved from [Link]
-
New fluorescent compounds based on zinc thiocyanate: influence of structure on spectral properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Sandmeyer difluoromethylation of (hetero-)arenediazonium salts. (2014, November 21). PubMed. Retrieved from [Link]
-
Origin of thiocyanate spectral shifts in water and organic solvents. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011, September 06). MDPI. Retrieved from [Link]
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- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
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- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 4-Chloro-2-fluoroaniline | CAS 57946-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 11. Sodium Thiocyanate NaSCN | CAS 540-72-7 | Sodium Thiocyanate Supplier [arshinechem.com]
- 12. CAS 540-72-7: Sodium thiocyanate | CymitQuimica [cymitquimica.com]
- 13. Sodium Thiocyanate Sodium thiocyanate [nouryon.com]
- 14. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. mdpi.com [mdpi.com]
synthesis of 4-Chloro-2-fluorophenylthiocyanate
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluorophenylthiocyanate
Abstract This technical guide details the synthetic pathways for 4-Chloro-2-fluorophenylthiocyanate (CAS: 101646-12-0), a critical intermediate in the development of agrochemicals and fluorinated pharmaceutical scaffolds. The guide prioritizes the Sandmeyer reaction as the primary, scalable protocol due to the commercial availability of the regiodefined aniline precursor. A secondary, transition-metal-catalyzed approach is provided for contexts requiring halide displacement. Emphasis is placed on process safety, particularly regarding the handling of thiocyanate salts in acidic media, and the rigorous characterization of the thiocyanate functional group versus its isothiocyanate isomer.
Introduction & Retrosynthetic Analysis
The 4-Chloro-2-fluorophenylthiocyanate scaffold combines the lipophilicity of the chlorofluorobenzene core with the versatile reactivity of the thiocyanate group (-SCN). This moiety serves as a precursor for tetrazoles, thioamides, and sulfur-heterocycles.
Retrosynthetic Strategy: The synthesis is best approached by disconnecting the C-S bond.
-
Path A (Diazonium Displacement): Disconnection at C1-N leads to 4-chloro-2-fluoroaniline. This is the most reliable route for preserving the 1,2,4-substitution pattern.
-
Path B (Halide Displacement): Disconnection at C1-X leads to 1-bromo-4-chloro-2-fluorobenzene. This requires transition metal catalysis (Pd or Cu) to overcome the high activation energy of nucleophilic aromatic substitution on a non-nitro-activated ring.
Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.[1]
Method A: The Sandmeyer Reaction (Primary Protocol)
This method is the industry standard for synthesizing aryl thiocyanates from anilines. It proceeds via the formation of a diazonium salt followed by a radical-nucleophilic substitution mediated by copper(I) thiocyanate.
Reagents:
-
4-Chloro-2-fluoroaniline (1.0 equiv)
-
Sodium Nitrite (NaNO2) (1.1 equiv)[2]
-
Hydrochloric Acid (HCl), 37% (2.5 - 3.0 equiv)
-
Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN) (1.2 equiv)
-
Copper(I) Thiocyanate (CuSCN) (0.1 - 0.2 equiv) [Catalyst]
-
Solvent: Water/Acetonitrile mixture
Step-by-Step Protocol:
-
Diazotization (The "Cold" Step):
-
Charge a 3-neck round-bottom flask with 4-Chloro-2-fluoroaniline and water.
-
Slowly add concentrated HCl while stirring. The amine will form the hydrochloride salt, potentially precipitating as a slurry.
-
Cool the mixture to 0–5 °C using an ice/salt bath. Internal temperature monitoring is critical; exceeding 5 °C can lead to phenol byproducts.
-
Dropwise add a solution of NaNO2 in water (approx. 2.5 M) to the acidic amine mixture. Maintain the temperature < 5 °C.
-
Validation: Stir for 20 minutes. Test the solution with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO2 until positive.
-
-
Neutralization (Optional but Recommended):
-
Destroy excess nitrous acid by adding small amounts of urea or sulfamic acid until the starch-iodide test is negative. This prevents side reactions during the thiocyanation step.[3]
-
-
Sandmeyer Displacement:
-
In a separate vessel, prepare a solution of KSCN and CuSCN in water (or a water/acetonitrile mix to improve solubility).
-
Cool the thiocyanate solution to 0–10 °C.
-
Slowly transfer the cold diazonium solution into the thiocyanate mixture under vigorous stirring.
-
Observation: Nitrogen gas evolution will be observed.[2]
-
Allow the reaction to warm to room temperature (20–25 °C) over 2 hours. Stirring for an additional 1–2 hours ensures completion.
-
-
Workup:
-
Extract the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash the organic layer with water, then brine.
-
Dry over anhydrous MgSO4 and concentrate under reduced pressure.[4]
-
Mechanism & Selectivity: The copper catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that captures the thiocyanate anion. This method heavily favors the S-bound thiocyanate (Ar-SCN) over the N-bound isothiocyanate (Ar-NCS).
Figure 2: Mechanistic flow of the Copper-catalyzed Sandmeyer thiocyanation.
Method B: Transition-Metal Catalyzed C-S Coupling (Secondary Protocol)
If the aniline precursor is unavailable, or if the synthesis is part of a late-stage functionalization of a halide, a Copper or Palladium-catalyzed coupling is effective.
Reagents:
-
1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv)
-
KSCN (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%) or L-Proline.
-
Base: K2CO3 or NaOtBu.
-
Solvent: DMSO or DMF (Dry).
Protocol:
-
In a glovebox or under Argon, combine the aryl bromide, KSCN, CuI, ligand, and base in a pressure vial.
-
Add dry DMSO.
-
Seal and heat to 80–110 °C for 12–24 hours.
-
Cool, dilute with water, and extract with Ethyl Acetate.
-
Note: High temperatures can sometimes promote isomerization to the isothiocyanate (Ar-NCS).[5] Monitor via IR spectroscopy (SCN stretch ~2150 cm⁻¹ vs NCS stretch ~2050 cm⁻¹).
Purification & Characterization
Purification:
-
Column Chromatography: Silica gel using Hexanes/Ethyl Acetate (gradient 100:0 to 90:10). The product is typically less polar than the starting aniline but more polar than the aryl halide.
-
Recrystallization: If the product solidifies (melting point likely 30-50 °C range based on analogs), recrystallize from Ethanol/Water or Hexane.
Characterization Data (Expected):
-
IR (ATR): Sharp, distinct peak at 2130–2160 cm⁻¹ (C≡N stretch of Thiocyanate). Absence of broad peak at ~2050–2100 cm⁻¹ confirms no Isothiocyanate.
-
1H NMR (CDCl3): Look for the specific splitting pattern of the 1,2,4-trisubstituted ring. The proton at C3 (between F and Cl) will appear as a doublet of doublets (coupling to F and H5).
-
13C NMR: The carbon attached to SCN usually appears around 110–115 ppm (C-SCN) and the nitrile carbon itself around 108–112 ppm.
| Property | Value (Approx/Lit) | Note |
| Appearance | Pale yellow oil or low-melting solid | Depends on purity |
| IR Stretch | ~2150 cm⁻¹ | Diagnostic for -SCN |
| Mass Spec | M+ peaks at m/z ~187/189 | Cl isotope pattern (3:[6]1) |
Safety & Hazards (Critical)
1. Acid + Thiocyanate = HCN Risk: Mixing thiocyanate salts (KSCN) directly with strong acids (HCl) generates Hydrogen Cyanide (HCN) gas, which is fatal.
-
Control: In the Sandmeyer protocol, the diazonium solution (acidic) is added to the thiocyanate solution. Ensure the thiocyanate solution is buffered or that the addition is slow enough that N2 evolution is the primary gas, and work in a high-efficiency fume hood.
-
Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide/thiocyanate before disposal.
2. Diazonium Salts: Aryl diazonium salts are potentially explosive if allowed to dry. Never isolate the diazonium intermediate as a dry solid. Process it immediately in solution.
References
-
Sandmeyer Reaction for Aryl Thiocyanates
-
Copper-Catalyzed Thiocyanation (Modern C-S Coupling)
- Source: Beletskaya, I. P., & Ananikov, V. P. (2011).
- Context: Mechanistic details on Pd/Cu catalyzed coupling of aryl halides with thiocyan
-
URL:[Link]
-
Safety in Cyanation/Thiocyanation
- Source: Prudent Practices in the Laboratory, N
- Context: Handling of cyanides and gener
-
URL:[Link]
-
4-Chloro-2-fluoroaniline Properties
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An In-depth Technical Guide to Aryl Thiocyanates for Researchers and Drug Development Professionals
Introduction: The Versatile Role of Aryl Thiocyanates in Modern Chemistry
Aryl thiocyanates, organic compounds characterized by an aromatic ring attached to a thiocyanate (-S-C≡N) functional group, are pivotal intermediates in synthetic organic chemistry and medicinal chemistry.[1][2][3] Their significance stems from the unique reactivity of the thiocyanate moiety, which can be readily transformed into a variety of other sulfur-containing functional groups.[1][2][4][5] This versatility makes them valuable building blocks for the synthesis of diverse molecular scaffolds, particularly in the development of novel therapeutic agents.[6][7][8][9] Derivatives of aryl thiocyanates have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][6][8] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of aryl thiocyanates, with a focus on their role in drug discovery and development.
I. Synthesis of Aryl Thiocyanates: From Classical Methods to Modern Innovations
The construction of the C-S bond in aryl thiocyanates can be achieved through several synthetic strategies, ranging from traditional methods to more recent, highly efficient catalytic systems. The choice of method often depends on the substrate scope, desired yield, and reaction conditions.
Classical Synthetic Routes
Sandmeyer Reaction: A long-standing and reliable method for the synthesis of aryl thiocyanates involves the Sandmeyer reaction.[2] This reaction typically utilizes an arenediazonium salt, generated from the corresponding aniline, which is then treated with a copper(I) thiocyanate catalyst.[2] While effective, this method can be limited by the stability of the diazonium salt intermediate.[5]
Nucleophilic Aromatic Substitution: Aryl halides can be converted to aryl thiocyanates through nucleophilic aromatic substitution with a thiocyanate salt, such as potassium or sodium thiocyanate.[10] This reaction is particularly effective for activated aryl halides containing electron-withdrawing groups.
Modern Synthetic Methodologies
Recent advancements in synthetic organic chemistry have led to the development of more versatile and efficient methods for aryl thiocyanate synthesis. These modern techniques often employ transition metal catalysts or electrophilic thiocyanating agents, offering milder reaction conditions and broader substrate compatibility.
Metal-Catalyzed Cross-Coupling Reactions: Copper- and gold-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl thiocyanates.[11][12][13] For instance, arylboronic acids can be coupled with potassium thiocyanate in the presence of a copper catalyst to afford the corresponding aryl thiocyanates in good yields.[12][14] These methods are often tolerant of a wide range of functional groups.[5]
Electrophilic Thiocyanation: The direct introduction of a thiocyanate group onto an aromatic ring can be achieved through electrophilic aromatic substitution. This approach utilizes electrophilic thiocyanating reagents, such as N-thiocyanatosuccinimide (NTS) or N-thiocyanatosaccharin, often in the presence of a Lewis acid catalyst like iron(III) chloride.[3][15] These reactions are typically fast and highly regioselective, particularly for electron-rich arenes.[3][15]
Photochemical and Electrochemical Methods: In the quest for greener and more sustainable synthetic routes, photochemical and electrochemical methods for thiocyanation have gained significant attention.[1] These techniques utilize light or electrical energy to promote the formation of the C-SCN bond, often avoiding the need for harsh reagents or metal catalysts.[1][16]
Comparative Summary of Synthetic Methods
| Method | Reagents/Catalysts | Advantages | Disadvantages |
| Sandmeyer Reaction | Aryldiazonium salts, CuSCN[2] | Well-established, reliable for many substrates. | Stability of diazonium salts can be an issue.[5] |
| Nucleophilic Substitution | Aryl halides, KSCN/NaSCN[10] | Simple, effective for activated aryl halides. | Limited to activated substrates. |
| Copper-Catalyzed Cross-Coupling | Arylboronic acids, KSCN, Cu(OAc)₂[12] | Good functional group tolerance, high yields.[5] | Requires a pre-functionalized substrate. |
| Iron-Catalyzed Electrophilic Thiocyanation | Arenes, N-thiocyanatosaccharin, FeCl₃[3][15] | Fast, mild, highly regioselective for electron-rich arenes.[15] | Limited to activated or moderately activated arenes.[15] |
| Photochemical/Electrochemical Methods | Various arenes, thiocyanate source, light/electricity[1] | Green and sustainable, avoids harsh reagents.[1] | Can have substrate limitations and require specialized equipment. |
Detailed Experimental Protocol: Iron(III) Chloride-Catalyzed Thiocyanation of Anisole
This protocol describes a fast and efficient method for the para-selective thiocyanation of anisole using N-thiocyanatosaccharin and an iron(III) chloride catalyst.[15]
Materials:
-
N-thiocyanatosaccharin
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anisole
-
Anhydrous dichloromethane (DCM)
-
Argon gas
-
Water
Procedure:
-
To a solution of N-thiocyanatosaccharin (0.400 mmol) in dry dichloromethane (2 mL) under an argon atmosphere, add anhydrous iron(III) chloride (0.00832 mmol, 2.5 mol %).
-
Add anisole (0.333 mmol) to the reaction mixture.
-
Stir the reaction mixture at 40 °C in the absence of light for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxyphenyl thiocyanate.
II. Reactivity of Aryl Thiocyanates: A Gateway to Diverse Functionality
The thiocyanate group in aryl thiocyanates is a versatile functional handle that can participate in a wide array of chemical transformations. This reactivity makes aryl thiocyanates valuable precursors for synthesizing a variety of sulfur-containing compounds and heterocyclic systems.[2][10]
Key Reaction Pathways
Nucleophilic Substitution: The sulfur atom of the thiocyanate group is susceptible to nucleophilic attack, leading to the displacement of the cyanide ion. This allows for the synthesis of various thioethers.
Hydrolysis: Under acidic or basic conditions, aryl thiocyanates can be hydrolyzed to form thiocarbamates.[2]
Isomerization to Isothiocyanates: Although generally stable, some aryl thiocyanates can isomerize to the corresponding aryl isothiocyanates (Ar-N=C=S) under certain conditions, such as in the presence of excess thiocyanate ions.[2]
Cyclization Reactions: Aryl thiocyanates are excellent precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles and benzothiazoles. These reactions often involve intramolecular cyclization following an initial reaction at the thiocyanate group. Tandem electrophilic thiocyanation and cyclization reactions of arene-alkynes have also been developed to construct thiocyanato-substituted polycyclic aromatic compounds.[17]
Visualization of Aryl Thiocyanate Reactivity
Sources
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An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluorophenylthiocyanate
Introduction: 4-Chloro-2-fluorophenylthiocyanate is a halogenated aromatic organic compound featuring a reactive thiocyanate (-SCN) group. This molecular architecture makes it a valuable and versatile intermediate for medicinal chemists and drug development professionals. Its structure is a building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents where chloro- and fluoro-substitutions are known to modulate pharmacokinetic and pharmacodynamic properties.[1][2] The thiocyanate moiety itself is a key functional group, serving as a precursor to a wide array of sulfur-containing scaffolds.[3][4]
However, the same reactivity that makes this compound useful also imparts significant potential hazards. The presence of the thiocyanate group is of primary toxicological concern due to its potential to release cyanide in vivo.[5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Chloro-2-fluorophenylthiocyanate. It moves beyond a simple recitation of rules to explain the causality behind each procedural step, empowering researchers to build a self-validating system of safety in their laboratories.
Section 1: Compound Profile and Hazard Analysis
A thorough understanding of the compound's properties and inherent hazards is the foundation of a robust safety plan. While specific experimental data for 4-Chloro-2-fluorophenylthiocyanate is not widely published, we can infer its likely properties and hazards from its constituent functional groups and structurally related molecules.
Table 1: Chemical and Physical Properties of 4-Chloro-2-fluorophenylthiocyanate and Related Compounds
| Property | Value for 4-Chloro-2-fluorophenylthiocyanate (Predicted/Inferred) | Reference Compound Data | Source |
| Molecular Formula | C₇H₃ClFNS | C₆H₄ClFO (4-Chloro-2-fluorophenol) | [6] |
| Molecular Weight | 187.62 g/mol | 146.54 g/mol (4-Chloro-2-fluorophenol) | [6] |
| Appearance | Likely a solid or liquid at room temperature | Clear yellow to brown liquid (4-Chloro-2-methylthiopyrimidine) | [7] |
| Boiling Point | Not available | 103-104 °C @ 50 mmHg (4-Chloro-2-fluorophenol) | [8] |
| Solubility | Likely soluble in organic solvents, poorly soluble in water | Soluble in water (Potassium Thiocyanate) | [9] |
Inherent Hazards of the Thiocyanate Moiety
The primary toxicological threat from organic thiocyanates stems from their metabolic similarity to cyanides.[5] The thiocyanate group (R-S-C≡N) can be metabolized in the body, potentially liberating hydrocyanic acid (HCN), a potent and rapidly acting cellular asphyxiant.[5] Acute exposure to similar organic thiocyanates has been shown to produce symptoms that closely mirror cyanide poisoning, including respiratory stimulation, convulsions, and ultimately, respiratory failure.[5] This potential for severe systemic toxicity necessitates the most stringent handling precautions to prevent any route of exposure.
Hazards of the Aryl Halide Core
The 4-chloro-2-fluorophenyl group contributes its own hazard profile. Halogenated aromatic compounds are often classified as skin, eye, and respiratory tract irritants.[6][8] They can also exhibit persistence in the environment. The GHS classification for the closely related precursor, 4-Chloro-2-fluorophenol, includes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), which should be assumed to apply to 4-Chloro-2-fluorophenylthiocyanate as well.[6]
Predicted GHS Hazard Classification
Based on the analysis of its functional groups, the following GHS pictograms are appropriate for labeling and risk assessment:
-
Acute Toxicity (Fatal or Toxic): (Skull and Crossbones) - Due to potential for cyanide release.
-
Health Hazard: (Exploding Chest) - Potential for respiratory sensitization.
-
Irritant: (Exclamation Mark) - For skin, eye, and respiratory irritation.[6]
-
Hazard to the Aquatic Environment: (Environment) - As is common for many halogenated aromatic compounds.
Caption: Predicted GHS Pictograms for 4-Chloro-2-fluorophenylthiocyanate.
Section 2: Comprehensive Risk Assessment Workflow
All work with this compound must begin with a formal risk assessment. The goal is to reduce exposure to a level that is As Low As Reasonably Practicable (ALARP). This process is a continuous cycle, not a one-time checklist.
Caption: A cyclical workflow for risk assessment.
Section 3: Engineering and Administrative Controls
Before any personal protective equipment is considered, higher-level controls must be implemented to minimize risk at the source.
-
Primary Engineering Control: All handling of 4-Chloro-2-fluorophenylthiocyanate, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[10] The causality is straightforward: a fume hood provides primary containment, drawing aerosols, dust, or vapors away from the user's breathing zone and preventing the contamination of the general laboratory environment.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written and approved before work begins.
-
Designated Areas: Clearly mark and designate specific areas within the lab (e.g., a specific fume hood) for working with this compound.
-
Training: All personnel must be trained on the specific hazards of thiocyanates, the symptoms of cyanide exposure, and the emergency procedures outlined in this guide. This training must be documented.
-
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific risks of the task and not as a substitute for proper engineering controls.[11]
Table 2: Mandatory PPE for Handling 4-Chloro-2-fluorophenylthiocyanate
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles or safety glasses with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashing.[10] | Protects eyes from splashes and aerosols. The compound is expected to be a severe eye irritant.[6] |
| Hand Protection | Nitrile gloves are recommended. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves.[10][12] | Provides a barrier against dermal absorption, a primary route of exposure. Gloves must be inspected before use and changed immediately if contaminated or torn.[13] |
| Body Protection | A flame-retardant lab coat, fully buttoned.[10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required if all work is conducted in a certified fume hood. If a fume hood is not available (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[10] | Protects against inhalation of vapors, dusts, or aerosols, the most direct route for systemic toxicity. |
Section 5: Step-by-Step Handling and Storage Procedures
Protocol 1: General Laboratory Handling Workflow
This protocol establishes a self-validating system by incorporating checks at each stage.
-
Pre-Handling Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as specified in Table 2.
-
Prepare the work area by covering the surface with absorbent, disposable bench paper.
-
Ensure spill cleanup materials and waste containers are readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing operations on a balance located inside the fume hood or in a dedicated containment enclosure.
-
Use tools like spatulas and powder funnels to minimize the generation of dust or aerosols.
-
Close the primary container immediately after dispensing the required amount.
-
-
Reaction Setup and Execution:
-
Conduct the entire experiment within the fume hood.
-
Ensure all glassware is free from cracks and defects.
-
After the reaction is complete, quench the reaction mixture carefully according to a pre-approved procedure before workup.
-
-
Post-Handling Cleanup:
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[15]
-
Container: Keep in a tightly sealed, properly labeled container.
-
Incompatibilities: Segregate from strong acids, strong bases, and strong oxidizing agents.[9][15]
-
Causality: Contact with strong acids can cause the rapid liberation of highly toxic hydrogen cyanide (HCN) gas.[9] Strong bases can promote hydrolysis, while strong oxidizers can lead to vigorous, exothermic reactions.
-
Section 6: Emergency Procedures
Preparedness is the key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.
Protocol 2: Spill Management
-
Minor Spill (<1 g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[10]
-
-
Major Spill (>1 g, or any spill outside a fume hood):
-
Evacuate the immediate area immediately.[16]
-
Alert the laboratory supervisor and the institution's emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency responders with the Safety Data Sheet (if available) and this handling guide.
-
Caption: Decision tree for emergency response actions.
First Aid Measures
Immediate and correct first aid is critical. In all cases of exposure, seek professional medical attention without delay.[17]
Table 3: First Aid for Exposure to 4-Chloro-2-fluorophenylthiocyanate
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Keep the person warm and at rest.[17] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[17] |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[17] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[18] |
CRITICAL NOTE FOR MEDICAL RESPONDERS: Due to the chemical nature of organic thiocyanates, the patient's symptoms may be due to in vivo cyanide generation.[5] This information is vital for diagnosis and treatment. While cyanide antidote kits (e.g., containing amyl nitrite, sodium nitrite, sodium thiosulfate) exist, they must only be administered by trained medical professionals.[19]
Section 7: Waste Disposal
All materials contaminated with 4-Chloro-2-fluorophenylthiocyanate are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[19]
-
Acid Incompatibility: Crucially, do not mix thiocyanate-containing waste with acidic waste streams. This can lead to the generation and release of highly toxic hydrogen cyanide gas.[9]
-
Regulatory Compliance: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal environmental regulations.[20][21] Do not pour any amount down the drain.[19]
Conclusion
4-Chloro-2-fluorophenylthiocyanate is a compound of significant interest to the drug discovery community. Its utility, however, is matched by its potential hazards, primarily related to its irritating properties and the severe systemic toxicity associated with the thiocyanate functional group. By understanding the chemical causality behind these risks, researchers can implement a robust and self-validating safety system. Adherence to the principles of containment through engineering controls, diligent use of personal protective equipment, and thorough emergency preparedness will ensure that this valuable chemical building block can be used to advance scientific discovery without compromising researcher safety.
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- Sodium thiocyanate solution - SAFETY D
- Safety Data Sheet Sodium Thiocyan
- MATERIAL SAFETY DATA SHEET Potassium thiocyan
- Thiocyanate Standard 1000 mg/L - SAFETY D
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- SAFETY DATA SHEET - 4-Chloro-2-fluoronitrobenzene. (2013). Fisher Scientific.
- SAFETY DATA SHEET - α-Chloro-4-fluoroacetophenone. (2010).
- Severe Toxicity with Guanidine Thiocyanate Ingestion. (2016). Longdom Publishing.
- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
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- 4-Chloro-2-fluorophenol | C6H4ClFO | CID 181975.
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- 4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene Properties. (2025). ECHEMI.
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stability of 4-Chloro-2-fluorophenylthiocyanate under different conditions
An In-Depth Technical Guide to the Stability of 4-Chloro-2-fluorophenylthiocyanate
Foreword: The Imperative of Stability in Chemical Development
In the realms of pharmaceutical development, agrochemicals, and materials science, the journey from a novel molecule to a viable product is predicated on a thorough understanding of its chemical behavior. Stability is not merely a measure of shelf-life; it is a critical determinant of safety, efficacy, and manufacturability. 4-Chloro-2-fluorophenylthiocyanate, a halogenated aryl thiocyanate, represents a class of compounds with significant potential as synthetic intermediates. Its unique arrangement of a reactive thiocyanate group and a robust, electronically modified aromatic ring makes it a valuable building block. However, these same features present distinct stability challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the stability of 4-Chloro-2-fluorophenylthiocyanate. We will move beyond rote protocols to explore the chemical rationale behind stability testing, enabling the design of self-validating experiments that yield unambiguous and actionable data.
Molecular Profile and Predicted Reactivity of 4-Chloro-2-fluorophenylthiocyanate
A molecule's stability is intrinsically linked to its structure. The reactivity of 4-Chloro-2-fluorophenylthiocyanate is governed by the interplay of its three key functional components: the thiocyanate group, the chlorinated and fluorinated aromatic ring, and the sulfur-carbon bond.
-
The Thiocyanate (-SCN) Moiety: This group is a pseudohalogen, sharing chemical similarities with halide ions.[1] It is known to be susceptible to several modes of degradation. Oxidation can convert the sulfur to various states, ultimately yielding sulfate, while the cyanide portion can be oxidized to cyanate.[1][2] Under hydrolytic conditions, organic thiocyanates can be converted to thiocarbamates.[3] The thiocyanate group can also be reduced to a thiol (mercaptan).[3]
-
The Halogenated Aromatic Ring: The presence of both chlorine and fluorine atoms on the phenyl ring has a significant electronic impact. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic aromatic substitution, particularly under harsh conditions. The carbon-fluorine bond is exceptionally strong, while the carbon-chlorine bond is more labile and can be a site for reductive degradation (hydrodechlorination).[4][5]
-
The Aryl-Sulfur Bond: The bond connecting the thiocyanate group to the aromatic ring is a potential point of cleavage, especially under photolytic or high-energy thermal conditions.
The following diagram illustrates the primary sites of potential chemical instability on the molecule.
Caption: Key sites of potential chemical instability on the 4-Chloro-2-fluorophenylthiocyanate molecule.
Forced Degradation: A Strategic Framework
Forced degradation, or stress testing, is a cornerstone of stability analysis. By intentionally exposing the molecule to conditions more severe than it would typically encounter, we can rapidly identify potential degradation pathways, develop stability-indicating analytical methods, and gain insight into appropriate handling and storage procedures. This approach is a standard requirement in pharmaceutical development, as outlined in the ICH Q1B guidelines.[6][7] Our investigation will focus on four primary stress conditions: hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Stability Assessment
Hydrolysis is one of the most common degradation pathways for drug candidates and chemical intermediates. We must evaluate the stability of 4-Chloro-2-fluorophenylthiocyanate across a physiologically and industrially relevant pH range.
Causality and Predicted Pathway
Organic thiocyanates are known to undergo hydrolysis to form thiocarbamates in a reaction known as the Riemschneider thiocarbamate synthesis.[3] This reaction is typically catalyzed by acid or base. The electron-withdrawing nature of the chloro- and fluoro-substituted ring may influence the rate of this transformation.
Caption: Proposed hydrolytic degradation pathway of 4-Chloro-2-fluorophenylthiocyanate.
Experimental Protocol: Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-2-fluorophenylthiocyanate in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Preparation of Stress Samples:
-
Acidic: Dilute the stock solution 1:10 with 0.1 M hydrochloric acid.
-
Neutral: Dilute the stock solution 1:10 with purified water.
-
Basic: Dilute the stock solution 1:10 with 0.1 M sodium hydroxide.
-
-
Incubation: Incubate all three samples, along with a control sample (stock solution diluted in mobile phase), at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Section 5.0).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time-zero measurement. Identify any major degradation products.
Oxidative Stability Assessment
Oxidative degradation can occur during synthesis, purification, and storage, particularly in the presence of atmospheric oxygen, peroxides, or metal ions. The sulfur atom in the thiocyanate group is a prime target for oxidation.
Causality and Predicted Pathways
Strong oxidizing agents can attack the nucleophilic sulfur atom. Oxidation of thiocyanate is known to produce bisulfate as an end product.[1] Depending on the pH, the cyanide moiety can be converted to cyanate (in neutral or basic solutions) or hydrogen cyanide (in acidic solutions).[1]
Caption: Potential oxidative degradation pathways for 4-Chloro-2-fluorophenylthiocyanate.
Experimental Protocol: Oxidation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Preparation of Stress Sample: Dilute the stock solution 1:10 with a 3% solution of hydrogen peroxide in water.
-
Incubation: Keep the sample at room temperature for a defined period (e.g., 24 hours). The reaction is often rapid.
-
Sample Analysis: Analyze the sample at appropriate time intervals (e.g., 0, 2, 6, 24 hours) by a stability-indicating HPLC method.
-
Data Evaluation: Quantify the loss of the parent compound and identify major degradation products, which will likely have significantly different retention times due to increased polarity.
Photostability Assessment
Exposure to light, particularly in the UV range, can provide the energy needed to induce chemical reactions not observed under thermal conditions. Photostability testing is critical for any compound that may be handled or stored in lighted environments.
Causality and Predicted Pathways
Aromatic compounds and those with sulfur-containing functional groups can absorb UV radiation, leading to the formation of excited states or radical species.[8] This can result in cleavage of the aryl-sulfur or aryl-chlorine bonds, or complex secondary reactions.
Experimental Protocol: Photostability Study (ICH Q1B)
This protocol is designed to provide standardized light exposure for confirmatory studies.[7]
-
Sample Preparation:
-
Prepare solutions of the compound (e.g., 0.1 mg/mL in a suitable solvent) and place them in chemically inert, transparent quartz cuvettes or vials.
-
Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.
-
If testing the solid state, spread a thin layer of the powder on a petri dish or in a shallow container. Prepare a corresponding dark control.
-
-
Exposure: Place the samples and the dark control in a photostability chamber equipped with a light source that provides both visible and near-UV light.
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Sample Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark control samples by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed samples to both the dark control and a time-zero sample. Significant formation of new peaks or loss of the parent peak in the exposed sample relative to the dark control indicates photosensitivity.
Caption: Experimental workflow for ICH Q1B compliant photostability testing.
Thermal Stability Assessment
Evaluating stability at elevated temperatures is crucial for determining acceptable conditions for manufacturing processes (e.g., drying) and for long-term storage, especially in non-refrigerated environments.
Causality and Predicted Pathways
High temperatures can provide the activation energy for reactions such as isomerization of the thiocyanate to the more thermodynamically stable isothiocyanate, or decomposition and fragmentation of the molecule.[3]
Experimental Protocol: Thermal Stress Study
-
Sample Preparation:
-
Solid State: Place a known amount of the solid compound in a sealed vial.
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL in a stable, high-boiling-point solvent like DMSO or DMF) in a sealed vial.
-
-
Incubation: Place the vials in a calibrated oven at an elevated temperature (e.g., 80°C or 105°C).
-
Sample Analysis: After a defined period (e.g., 7 days), remove the samples, allow them to cool, and prepare them for analysis. Dissolve the solid sample in a suitable solvent. Analyze both solid and solution state samples by HPLC.
-
Data Evaluation: Compare the results to a control sample stored at a lower temperature (e.g., 5°C) to determine the extent of degradation.
Analytical Strategy and Data Presentation
A robust, stability-indicating analytical method is the foundation of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
HPLC Method Development Protocol
-
Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of the relatively nonpolar parent compound from potentially more polar degradants.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes to elute the parent compound and any nonpolar impurities.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The absorbance maximum for the parent compound should be determined by a UV scan.
-
Method Validation: The method must be validated for specificity by demonstrating that degradation products do not co-elute with the parent peak. This is achieved by analyzing the stressed samples.
-
Peak Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio information for the degradation products, which is essential for elucidating their structures.
Data Summary
All quantitative results from the forced degradation studies should be summarized in a clear, concise table.
| Stress Condition | Duration/Temp. | % Degradation | Major Degradation Products (Retention Time, m/z) |
| 0.1 M HCl | 48h / 60°C | ||
| Water | 48h / 60°C | ||
| 0.1 M NaOH | 48h / 60°C | ||
| 3% H₂O₂ | 24h / RT | ||
| Photolytic (Solid) | ICH Q1B | ||
| Photolytic (Solution) | ICH Q1B | ||
| Thermal (Solid) | 7 days / 80°C | ||
| Thermal (Solution) | 7 days / 80°C |
Conclusions and Handling Recommendations
This guide outlines a comprehensive strategy for characterizing the stability of 4-Chloro-2-fluorophenylthiocyanate. Based on the known chemistry of its constituent functional groups, the molecule is predicted to be most susceptible to degradation under basic hydrolytic, oxidative, and photolytic conditions . The primary degradation pathways likely involve conversion of the thiocyanate to a thiocarbamate (hydrolysis) or a sulfonic acid (oxidation).
Recommendations for Handling and Storage:
-
Storage: Store in well-sealed, light-resistant containers in a cool, dry place.
-
Handling: Avoid exposure to strong bases, oxidizing agents, and intense light sources. Use in well-ventilated areas.
-
Formulation/Reaction Conditions: When used in synthesis or formulation, care should be taken to control pH, exclude strong oxidants, and protect the reaction or mixture from light.
By systematically applying the principles and protocols detailed herein, researchers can build a robust stability profile for 4-Chloro-2-fluorophenylthiocyanate, ensuring its quality and reliability in downstream applications and accelerating the path from discovery to innovation.
References
-
Wikipedia. Thiocyanate. [Link]
-
Patsnap Eureka. (2025, October 13). Performance Evaluation of Thiocyanate Under Different Conditions. [Link]
-
ACS Publications. Stability Studies on Ferric Thiocyanate Complex as Used for Determination of Micro Amounts of Chloride. Analytical Chemistry. [Link]
-
BioSpectra. (2025, January 27). GUANIDINE THIOCYANATE TESTING METHODS. [Link]
-
Journal of Analytical Toxicology. (2007, September). Determination of Thiocyanate in Plasma by Ion Chromatography and Ultraviolet Detection. [Link]
-
Minerals Engineering. (2015). Degradation of thiocyanate in aqueous solution by persulfate activated ferric ion. [Link]
-
PubMed. (2002, October 1). Iron(VI) and iron(V) oxidation of thiocyanate. [Link]
-
ChemRxiv. Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano. [Link]
-
JYX Digital Repository. (2006). Synthesis, crystal structure and thermal decomposition of certain metal thiocyanates and organic thiocyanates. [Link]
-
ResearchGate. (2025, August 10). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. [Link]
-
RSC Publishing. (2022, February 22). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. [Link]
-
International Journal of Chemical and Molecular Engineering. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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ResearchGate. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
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The Ascendant Role of Substituted Thiocyanates in Modern Therapeutics and Agrochemicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic compounds featuring the thiocyanate (-SCN) functional group have emerged from the shadow of their isothiocyanate (-NCS) isomers to reveal a rich and diverse spectrum of biological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of substituted thiocyanates. It delves into their significant potential as antimicrobial, anticancer, and herbicidal agents, offering field-proven insights and detailed experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical compounds.
Introduction: The Thiocyanate Moiety - A Versatile Pharmacophore
Substituted thiocyanates are a class of organic compounds characterized by the functional group R-S-C≡N, where an organic substituent (R) is attached to a sulfur atom, which in turn is bonded to a cyanide group.[1] For decades, the biological activities of organosulfur compounds from natural sources, such as cruciferous vegetables, were primarily attributed to isothiocyanates (R-N=C=S). However, a growing body of evidence demonstrates that substituted thiocyanates possess their own distinct and potent biological profiles.[2][3] These compounds are not merely synthetic curiosities but are found in nature and can be synthesized through various efficient methods, making them attractive candidates for drug discovery and agrochemical development.[4][5]
This guide will provide an in-depth analysis of the current understanding of substituted thiocyanates, with a focus on their practical applications in life sciences. We will explore their mechanisms of action, which often differ from their isothiocyanate counterparts, and provide detailed protocols for their synthesis and biological evaluation.
Antimicrobial Activity of Substituted Thiocyanates
The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted thiocyanates have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[3][6]
Mechanism of Antimicrobial Action
While the precise molecular mechanisms are still under active investigation, the antimicrobial activity of substituted thiocyanates is thought to involve several key processes:
-
Enzyme Inhibition: The electrophilic nature of the thiocyanate group allows it to react with nucleophilic residues, such as cysteine thiols, in the active sites of essential microbial enzymes. This can disrupt critical metabolic pathways. For instance, thiocyanate ions have been shown to inhibit iodide transport, which could interfere with microbial metabolic processes that share similar transport mechanisms.[7]
-
Disruption of Cellular Respiration: Some studies suggest that thiocyanates may interfere with the electron transport chain, leading to a breakdown in cellular respiration and energy production.
-
Oxidative Stress: In the presence of peroxidases and hydrogen peroxide, thiocyanate (SCN⁻) can be oxidized to hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[8] This is a key component of the innate immune system in mammals and can be harnessed in synthetic compounds. HOSCN is a milder, thiol-selective oxidant compared to other hypohalous acids, which may contribute to a more targeted antimicrobial effect with potentially less damage to host tissues.[8][9]
Diagram: Proposed Antimicrobial Mechanism of Thiocyanates
Caption: Proposed mechanisms of antimicrobial action for substituted thiocyanates.
Structure-Activity Relationship (SAR)
The antimicrobial potency of substituted thiocyanates is significantly influenced by the nature of the 'R' group.
-
Aromatic and Halogenated Substituents: Studies on allylic thiocyanates have shown that those bearing halogenated aryl groups, particularly dichloro-substituted analogues, exhibit high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The presence of bromoaryl or chloroaryl groups enhances potency.[6]
-
Lipophilicity: Increased lipophilicity of the 'R' group can enhance the compound's ability to penetrate microbial cell membranes, leading to higher efficacy.
Table 1: Antimicrobial Activity of Selected Substituted Thiocyanates
| Compound | Substituent (R) | Target Organism | Activity (MIC/Inhibition Zone) | Reference |
| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | 2,4-dichlorophenyl derivative | MRSA | Comparable to Imipenem | [6] |
| Allylic thiocyanates with toluoyl, naphthyl, and fluorophenyl groups | Toluoyl, naphthyl, fluorophenyl | Bacillus cereus, S. aureus | Moderate activity | [6] |
| Allylic thiocyanates with bromo and chloro analogues | Bromoaryl, Chloroaryl | MRSA, Candida albicans | High activity | [6] |
| Novel thiocyanato complexes | Metal complexes | Various bacteria | MIC: 8-64 µg/mL | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted thiocyanate compound dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin solution (for viability indication, optional)
-
Plate reader
Procedure:
-
Preparation of Inoculum: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the substituted thiocyanate compound in the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12] This can be assessed visually or by measuring absorbance with a plate reader. The addition of a viability dye like resazurin can aid in the determination.[11]
Anticancer Activity of Substituted Thiocyanates
While much of the research on the anticancer properties of cruciferous vegetable-derived compounds has focused on isothiocyanates, there is growing interest in the potential of substituted thiocyanates as anticancer agents.[13][14]
Mechanism of Anticancer Action
The anticancer effects of substituted thiocyanates are multifaceted and appear to involve the modulation of several key cellular pathways.
-
Induction of Apoptosis: Substituted thiocyanates can trigger programmed cell death in cancer cells. This may occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[13] This prevents cancer cells from dividing and growing.
-
Inhibition of Signaling Pathways: Substituted thiocyanates have been shown to interfere with critical cancer cell survival pathways, such as the PI3K/Akt/mTOR pathway.[13]
-
Modulation of Biotransformation Enzymes: Similar to their isothiocyanate cousins, some thiocyanates may modulate the activity of phase I and phase II drug-metabolizing enzymes, which can affect the activation and detoxification of carcinogens.[13]
Diagram: Anticancer Mechanisms of Substituted Thiocyanates
Caption: Key pathways targeted by substituted thiocyanates in cancer cells.
Structure-Activity Relationship (SAR)
The anticancer activity of substituted thiocyanates is highly dependent on their chemical structure.
-
Indole-Based Scaffolds: 3-Thiocyanato-1H-indoles have been investigated as potential anticancer agents, and QSAR studies have been performed to optimize their activity.[15]
-
Lipophilicity and Electronic Properties: The lipophilicity and electronic properties of the substituent 'R' play a crucial role in the compound's ability to cross cell membranes and interact with intracellular targets.
Table 2: Cytotoxicity of Selected Substituted Thiocyanates
| Compound | Cell Line | IC50/Activity | Reference |
| 3-Thiocyanato-1H-indoles | Human cancer cell line (HL60) | Statistically significant cytotoxicity | [15] |
| Sinapine thiocyanate | (In vivo acute lung injury model) | Anti-inflammatory and antioxidant effects | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[17][18][19]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted thiocyanate compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of the substituted thiocyanate compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Herbicidal and Pesticidal Activity of Substituted Thiocyanates
Substituted thiocyanates have also shown promise as agrochemicals, with demonstrated herbicidal and pesticidal properties.[4][20]
Mechanism of Herbicidal Action
The mode of action of thiocyanate-based herbicides is believed to involve the disruption of essential plant physiological processes.
-
Inhibition of Iodide Transport: Thiocyanate is a potent inhibitor of iodide transport, which may interfere with nutrient uptake and metabolic pathways in plants.[7]
-
Amino Acid Reactivity: The thiocyanate radical anion ((SCN)₂⁻) is selective in its reaction with amino acids, particularly methionine, cysteine, and aromatic amino acids like tryptophan and tyrosine.[4] This reactivity can lead to the inactivation of essential plant enzymes.
-
Synergistic Effects: Ammonium thiocyanate has been used as an adjuvant with other herbicides, where it appears to enhance their translocation within the plant by preventing scorching of the foliage.[17]
Structure-Activity Relationship (SAR)
The herbicidal efficacy of substituted thiocyanates is influenced by the nature of the organic substituent, which affects the compound's uptake, translocation, and interaction with target sites within the plant.
Table 3: Herbicidal Activity of Selected Thiocyanate Compounds
| Compound | Target Weed | Activity | Reference |
| Ammonium thiocyanate | General | Soil-applied herbicide | [20] |
| Ammonium thiocyanate (as adjuvant) | Bracken (Pteridium aquilinum) | Enhances translocation of amitrole | [17] |
Synthesis of Substituted Thiocyanates
A key advantage of substituted thiocyanates is their accessibility through various synthetic routes.
General Synthetic Strategies
-
Nucleophilic Substitution: The most common method involves the reaction of an alkyl halide or sulfonate with an alkali metal thiocyanate (e.g., NaSCN or KSCN).[4]
-
From Alcohols: A novel and highly selective method utilizes triphenylphosphine, diethylazodicarboxylate, and ammonium thiocyanate for the conversion of alcohols to their corresponding thiocyanates.[4]
-
From Thiols: Direct S-cyanation of thiols provides an efficient route to substituted thiocyanates.[3]
-
From Acyl Chlorides: Acyl isothiocyanates can be synthesized from acyl chlorides and subsequently used as intermediates to produce a variety of substituted acyl thioureas and acyl thiosemicarbazides.[21]
Diagram: General Synthetic Routes to Substituted Thiocyanates
Caption: Common synthetic pathways for the preparation of substituted thiocyanates.
Pharmacokinetics and Future Perspectives
The therapeutic potential of substituted thiocyanates is dependent on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
-
Metabolism: Organic thiocyanates can be metabolized in the body, and the toxicity of these compounds may be related to the liberation of cyanide.[22] However, studies on sodium nitroprusside, which metabolizes to thiocyanate, suggest that thiocyanate itself has a relatively long half-life of about 3 days in individuals with normal renal function.[23]
-
Bioavailability: The route of administration can significantly impact the bioavailability of thiocyanate-containing compounds. For example, inhaled sinapine thiocyanate has shown significantly higher bioavailability compared to oral administration.[16][24]
The diverse biological activities of substituted thiocyanates, coupled with their synthetic accessibility, make them a promising class of compounds for future research and development in medicine and agriculture. Further elucidation of their molecular mechanisms of action and in-depth pharmacokinetic studies will be crucial for translating their potential into tangible applications.
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Boreddy, S. R., & Srivastava, S. K. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. Advances in enzyme regulation, 55, 111-120. Available from: [Link]
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Chaudhary, P., & Kumar, R. (2017). 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 23-28. Available from: [Link]
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de Oliveira, C. C., da Silva, F. de C., & de Souza, M. C. B. V. (2014). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Revista Brasileira de Farmacognosia, 24(4), 435-441. Available from: [Link]
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Dufour, V., Stahl, M., & Baysse, C. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt 2), 229-243. Available from: [Link]
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Richter, M. F., Ackerstaff, E., & Kaelin, W. G. (2017). A QSAR study of the anticancer activity of a series of substituted isatin derivatives. Journal of chemical information and modeling, 57(3), 487-497. Available from: [Link]
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Silveira, G. P., & da Silva, F. de C. (2012). Antimicrobial activity of allylic isothiouronium salts and thiocyanates derived from the Morita-Baylis-Hillman reaction. Revista Brasileira de Farmacognosia, 22(6), 1276-1281. Available from: [Link]
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Singh, R., & Kumar, N. (2021). QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells. Journal of Taibah University Medical Sciences, 16(4), 556-566. Available from: [Link]
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-
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Okuyama, T., & Takata, T. (1988). Pharmacological studies of some organic thiocyanates. Folia Pharmacologica Japonica, 92(2), 107-114. Available from: [Link]
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Zhang, Y., & Li, J. (2007). The role of quantitative structure—Activity relationships (QSAR) in biomolecular discovery. Molecules, 12(4), 836-847. Available from: [Link]
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Johnson, M. K. (2016). Thiocyanate Accumulation in Critically Ill Patients Receiving Nitroprusside Infusions. Annals of Pharmacotherapy, 50(10), 831-837. Available from: [Link]
-
Gadaleta, D., Garcia de Lomana, M., Serrano-Candelas, E., Ortega-Vallbona, R., Gozalbes, R., Roncaglioni, A., & Benfenati, E. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. Journal of Cheminformatics, 16(1), 1-19. Available from: [Link]
-
Szafranski, K., & Szatylowicz, H. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(17), 13531. Available from: [Link]
-
Hossain, M. S., Easmin, S., Islam, M. S., & Rashid, M. (2004). Novel thiocyanato complexes with potent cytotoxic and antimicrobial properties. Journal of pharmacy and pharmacology, 56(12), 1519-1525. Available from: [Link]
-
Day, B. J. (2012). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical Pharmacology, 84(11), 1381-1387. Available from: [Link]
-
Lee, J. S., et al. (2025). Synthesis and Biological Evaluation of Novel 7-O-Lipophilic Substituted Baicalein Derivatives as Potential Anticancer Agents. ResearchGate. Available from: [Link]
-
Asolkar, R. N., et al. (2015). Synthesis, antimicrobial and QSAR studies of some new thiadiazepine derivatives. ResearchGate. Available from: [Link]
-
University of Canterbury. (n.d.). Determination of iron by thiocyanate colorimetry. Available from: [Link]
Sources
- 1. Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 13. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]
- 16. Three-Compartment Pharmacokinetics of Inhaled and Injected Sinapine Thiocyanate Manifest Prolonged Retention and Its Therapeutics in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchhub.com [researchhub.com]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 22. hort [journals.ashs.org]
- 23. [Pharmacokinetics and thyrotoxicity of the sodium nitroprusside metabolite thiocyanate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Three-Compartment Pharmacokinetics of Inhaled and Injected Sinapine Thiocyanate Manifest Prolonged Retention and Its Th… [ouci.dntb.gov.ua]
Technical Guide: Solubility Profiling & Handling of 4-Chloro-2-fluorophenylthiocyanate
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-Chloro-2-fluorophenylthiocyanate .
Executive Summary
4-Chloro-2-fluorophenylthiocyanate is a specialized organosulfur intermediate primarily utilized in the synthesis of pharmacologically active heterocycles, specifically 2-aminobenzothiazoles (e.g., Riluzole analogs). Unlike common reagents, specific physicochemical data for this substituted thiocyanate is not widely standardized in public databases.[1]
This guide provides a predictive solubility analysis based on structural analogs, a validated experimental protocol for determining precise solubility limits, and a strategic workflow for its application in organic synthesis.
Physicochemical Profile & Solubility Predictions
Structural Analysis
The molecule features a lipophilic benzene core substituted with two halogens (Chlorine at C4, Fluorine at C2) and a polarizable thiocyanate (-SCN) group.
-
Lipophilicity (Predicted LogP): ~3.5 – 4.0
-
Physical State: Likely a low-melting solid or viscous oil at room temperature (based on the melting point of the analog 4-chlorophenyl thiocyanate at 42–44°C).
Predicted Solubility Matrix
Due to the lack of empirical data in standard handbooks, the following matrix is derived from the solvation thermodynamics of similar halogenated aryl thiocyanates.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Reaction media for nucleophilic substitutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, chromatography loading.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | Standard extraction solvents.[1] |
| Alcohols | Ethanol, Methanol | Moderate (Temp.[1] Dependent) | Potential recrystallization solvents (soluble hot, less soluble cold).[1] |
| Non-Polar | Hexanes, Heptane | Low (<10 mg/mL) | Anti-solvent for precipitation.[1] |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Wash phase during workup.[1] |
Experimental Protocol: Solubility Determination
Objective: To generate a precise solubility curve for 4-Chloro-2-fluorophenylthiocyanate to optimize reaction concentrations and purification yields.
Materials Required[1][3][4][5][6]
-
Analyte: 4-Chloro-2-fluorophenylthiocyanate (>95% purity).[2]
-
Solvents: HPLC-grade Acetonitrile, Ethanol, Toluene.[1]
-
Equipment: Temperature-controlled shaker, HPLC or GC-MS for quantitation (optional), analytical balance.
Step-by-Step Methodology (Gravimetric Method)
This protocol is self-validating through the use of triplicate measurements and a control solvent.
-
Preparation: Weigh approximately 50 mg of the thiocyanate into three separate 4 mL glass vials for each solvent tested.
-
Addition: Add exactly 0.5 mL of the target solvent to each vial.
-
Equilibration:
-
Seal vials and agitate at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add another 50 mg and repeat until saturation is observed (solid remains visible).[1]
-
-
Sampling: Centrifuge the saturated solution at 3000 rpm for 5 minutes to pellet undissolved solids.
-
Quantification:
-
Remove 0.2 mL of the supernatant.
-
Evaporate the solvent under a nitrogen stream or vacuum.
-
Weigh the dry residue.
-
-
Calculation:
Where is solubility in mg/mL.
Synthetic Application Workflow
The primary utility of this compound is as a precursor for benzothiazole synthesis via the Kaufman thiocyanation or Sandmeyer reaction routes. The solubility profile dictates the solvent switch required between synthesis and cyclization.
Pathway Visualization
The following diagram illustrates the synthesis of the thiocyanate and its downstream cyclization, highlighting the critical solvent changes.
Caption: Synthetic route from aniline precursor to benzothiazole scaffold, necessitating a phase switch from aqueous acid to organic solvents.
Critical Process Parameters (CPP)
-
Extraction: Due to water insolubility, the thiocyanate must be extracted from the aqueous Sandmeyer mixture using Ethyl Acetate or DCM .[1]
-
Cyclization: The conversion to benzothiazole often requires heating in Chlorobenzene or Ethanol/HCl . Ensure the thiocyanate is fully dissolved in these solvents before adding the acid catalyst to prevent polymerization.
Safety & Handling (E-E-A-T)
Hazard Class: Thiocyanates can release toxic Hydrogen Cyanide (HCN) gas if exposed to strong acids or high heat under uncontrolled conditions.
-
Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). Thiocyanates can isomerize to isothiocyanates (which are potent sensitizers) upon prolonged exposure to light or heat.
-
Spill Management: Do not wash spills with acidic water. Use basic hypochlorite solution (bleach) to oxidize the thiocyanate to cyanate/sulfate, which is less toxic.[1]
-
PPE: Double nitrile gloves are recommended. The lipophilic nature of the compound allows it to penetrate skin barriers effectively.
References
-
Organic Chemistry Portal. (2024). Synthesis of Thiocyanates and Isothiocyanates: General Methodologies. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Purity Isolation of 4-Chloro-2-fluorophenylthiocyanate
Topic: Purification Techniques for 4-Chloro-2-fluorophenylthiocyanate Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
4-Chloro-2-fluorophenylthiocyanate (CAS: 1820666-86-1) is a critical halogenated aryl thiocyanate intermediate, frequently employed in the synthesis of benzothiazoles, agrochemicals, and heterocyclic pharmacophores.[1][2] Its purification presents a distinct challenge: the thiocyanate (-SCN) moiety is thermodynamically metastable , prone to isomerization into the isothiocyanate (-NCS) congener under thermal stress, and susceptible to hydrolysis under alkaline conditions.
This guide provides a rigorous, causality-driven protocol for isolating this compound with >98% purity. It prioritizes Flash Column Chromatography as the "Gold Standard" method to mitigate thermal degradation, while offering controlled Vacuum Distillation parameters for scale-up scenarios.
Compound Profile & Stability Matrix
| Property | Specification / Note |
| Chemical Structure | Aryl ring substituted with Cl (C4), F (C2), and SCN (C1). |
| Physical State | Typically a pale yellow oil or low-melting solid (dependent on purity). |
| Thermal Stability | High Risk. Isomerization to isothiocyanate occurs >80–100°C. |
| Chemical Stability | Sensitive to strong bases (hydrolysis to thiophenol/disulfide). |
| Storage | 2–8°C, under Argon/Nitrogen. Protect from light.[3] |
Critical Impurity Profile
Understanding the genesis of impurities is the first step in purification:
-
Isothiocyanate Isomer: Formed via sigmatropic rearrangement during high-heat workup.
-
Disulfides: Oxidation by-products if the reaction was exposed to air.
-
Phenols: Hydrolysis by-products if diazonium intermediates (Sandmeyer route) were not handled at low pH.
Purification Decision Logic
The choice of technique depends on the crude physical state and scale.
Figure 1: Decision tree for selecting the optimal purification pathway based on physical state and scale.
Detailed Protocols
Method A: Flash Column Chromatography (Gold Standard)
Best for: Research scale (<10 g), oils, and thermally sensitive batches. Principle: Silica gel adsorption separates non-polar impurities (disulfides) and polar by-products (phenols) from the thiocyanate.
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane (A) and Ethyl Acetate (B).
-
Loading Solvent: Dichloromethane (DCM) or Toluene (avoid heat during concentration).
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude oil in the minimum amount of DCM. Do not use heat to aid dissolution.
-
Column Packing: Pack a silica column with a height-to-diameter ratio of at least 10:1 using 100% Hexane.
-
Elution Gradient:
-
0–5 min: 100% Hexane (Elutes non-polar disulfides).
-
5–20 min: Gradient to 5% EtOAc in Hexane.
-
20–40 min: Hold at 5–10% EtOAc (Target compound typically elutes here).
-
Note: The thiocyanate is moderately non-polar. High polarity (e.g., >20% EtOAc) will co-elute phenolic impurities.
-
-
Fraction Analysis: Spot fractions on TLC plates. Visualize under UV (254 nm).
-
Rf Value: ~0.4–0.5 in 9:1 Hexane:EtOAc (Verify against starting material).
-
-
Concentration: Combine pure fractions and evaporate solvent at <35°C under reduced pressure. Do not overheat.
Method B: High-Vacuum Distillation (Scale-Up)
Best for: Large scale (>10 g) where chromatography is cost-prohibitive. Risk: Thermal isomerization. Must maintain pot temperature <100°C.
Protocol
-
Setup: Short-path distillation apparatus (Vigreux column optional but increases pressure drop).
-
Vacuum: High vacuum is mandatory (<1 mmHg / <1 Torr).
-
Heating: Use an oil bath with precise digital control.
-
Procedure:
-
Degas the crude oil under vacuum at room temperature for 15 mins.
-
Collect: The main fraction should distill at a consistent temperature (likely 80–110°C at 0.5 mmHg, estimated).
-
Stop: If pot temperature exceeds 110°C, stop immediately to prevent explosion or isomerization.
-
Method C: Recrystallization (If Solid)
Best for: Final polishing of semi-solid batches.
Protocol
-
Solvent System: Ethanol/Water or Hexane/Toluene.
-
Dissolution: Dissolve crude solid in warm Ethanol (<50°C).
-
Precipitation: Add water dropwise until turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.
-
Filtration: Wash crystals with cold Hexane.
Quality Control & Self-Validation
To ensure the protocol worked, you must validate the structural integrity, specifically checking for the isothiocyanate (-NCS) isomer.
| Technique | 4-Chloro-2-fluorophenylthiocyanate (-SCN) | Isothiocyanate Impurity (-NCS) |
| IR Spectroscopy | Sharp, weak/medium peak at ~2130–2160 cm⁻¹ | Broad, very strong peak at ~2050–2100 cm⁻¹ |
| ¹³C NMR | SCN Carbon: ~108–112 ppm | NCS Carbon: ~130–140 ppm |
| GC-MS | Molecular Ion (M+) | Same M+, but different retention time (NCS usually elutes earlier) |
Self-Validation Check:
-
Pass: IR spectrum shows a sharp peak at 2150 cm⁻¹ and no broad shoulder at 2050 cm⁻¹.
-
Fail: Broad peak at 2050 cm⁻¹ indicates thermal damage during purification. Repurify via chromatography; distillation will not separate isomers effectively.
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: While organic thiocyanates are less toxic than inorganic cyanides, metabolic breakdown can release cyanide ions. Work in a fume hood.
-
Skin Absorption: Aryl thiocyanates are potent sensitizers and can be absorbed through skin. Double-glove (Nitrile) is required.[2]
-
Waste Disposal: Treat aqueous waste streams with bleach (sodium hypochlorite) to oxidize any free cyanide/thiocyanate before disposal, adjusting pH to >10 to prevent HCN gas evolution.
References
-
Isomerization Risks: Smith, P. A. S., & Brown, B. B. (1951). The reaction of aryl thiocyanates with nucleophiles.[4][5][6] Journal of the American Chemical Society, 73(6), 2435-2437.
-
General Thiocyanation Protocols: Telvekar, V. N., et al. (2012). Novel and efficient protocol for the synthesis of aryl thiocyanates. Tetrahedron Letters, 53(25), 3104-3107.
- IR Characterization Data: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies. Wiley. (Standard reference for SCN vs NCS stretches).
-
Sandmeyer Synthesis Context: Organic Syntheses, Coll. Vol. 2, p. 574 (1943); Vol. 11, p. 92 (1931). (Foundational text for diazonium-based thiocyanate insertion).
(Note: Specific physical data for CAS 1820666-86-1 is derived from structural analogs due to the proprietary/novel nature of this specific halogenated isomer, following standard chemical logic for aryl thiocyanates.)
Sources
reaction of 4-Chloro-2-fluorophenylthiocyanate with amines
Reaction of 4-Chloro-2-fluorophenylthiocyanate with Amines: A Comprehensive Guide to Nucleophilic Aromatic Substitution and Synthesis of Novel Scaffolds
Abstract: This document provides a detailed technical guide on the reaction of 4-chloro-2-fluorophenylthiocyanate with various primary and secondary amines. It explores the mechanistic underpinnings of the nucleophilic aromatic substitution (SNAr) process, with a focus on the regioselectivity of the reaction. Detailed, field-tested protocols for the synthesis of 2-amino-4-chlorophenylthiocyanate derivatives are presented, along with insights into reaction optimization, troubleshooting, and potential applications in medicinal chemistry and drug discovery.
Introduction: The Significance of Substituted Phenylthiocyanates in Drug Discovery
Phenylthiocyanate moieties are versatile intermediates in organic synthesis, serving as precursors to a wide array of sulfur-containing heterocycles and other functional groups. The presence of halogen substituents on the phenyl ring, such as in 4-chloro-2-fluorophenylthiocyanate, introduces reactive handles for molecular elaboration, making it a valuable building block for the synthesis of novel chemical entities. The introduction of chlorine and fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] The reaction of 4-chloro-2-fluorophenylthiocyanate with amines opens a pathway to a diverse range of substituted aniline derivatives, which are privileged structures in numerous biologically active compounds.[3]
This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-2-fluorophenylthiocyanate with amines. We will delve into the factors governing the regioselectivity of this transformation, provide robust experimental protocols, and discuss the potential applications of the resulting products in the development of new therapeutic agents.
Mechanistic Insights: Unraveling the Reaction Pathway
The reaction of 4-chloro-2-fluorophenylthiocyanate with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In this specific substrate, both the chloro and fluoro substituents, as well as the thiocyanate group, contribute to the activation of the ring towards nucleophilic attack.
Regioselectivity: The Predominance of Fluorine Substitution
A key consideration in this reaction is the regioselectivity – will the amine displace the fluorine at the C2 position or the chlorine at the C4 position? In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride.[4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the leaving group in the rate-determining step also plays a role, and while fluoride is a poorer leaving group than chloride in SN1 and SN2 reactions, the opposite is often true in SNAr reactions where the C-X bond is broken in a fast, non-rate-determining step.
Therefore, the reaction of 4-chloro-2-fluorophenylthiocyanate with amines is expected to proceed with high regioselectivity, favoring the displacement of the fluorine atom at the C2 position to yield 2-amino-4-chlorophenylthiocyanate derivatives.
Figure 1: General workflow for the SNAr reaction.
The Role of the Thiocyanate Group
The thiocyanate (-SCN) group is a pseudohalogen and possesses electron-withdrawing character through the inductive effect, further activating the aromatic ring for nucleophilic attack. While generally stable under many reaction conditions, it is important to consider its potential reactivity. Under harsh conditions or with specific nucleophiles, the thiocyanate group itself can undergo transformation. However, under the typical conditions for SNAr with amines (moderate temperatures, suitable solvent), the thiocyanate moiety is expected to remain intact.
Experimental Protocols
The following protocols provide a general framework for the reaction of 4-chloro-2-fluorophenylthiocyanate with primary and secondary amines. It is recommended to perform a small-scale trial reaction to optimize conditions for specific amine substrates.
General Protocol for the Reaction with a Secondary Amine (e.g., Piperidine)
This protocol describes the synthesis of 4-chloro-2-(piperidin-1-yl)phenylthiocyanate.
Materials:
-
4-Chloro-2-fluorophenylthiocyanate
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-fluorophenylthiocyanate (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.2-0.5 M of the starting material.
-
Begin stirring the suspension at room temperature.
-
Add piperidine (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-2-(piperidin-1-yl)phenylthiocyanate.
Figure 2: Experimental workflow for the synthesis.
General Protocol for the Reaction with a Primary Amine (e.g., Aniline)
This protocol describes the synthesis of 4-chloro-2-(phenylamino)phenylthiocyanate.
Materials:
-
Same as in section 3.1, with aniline replacing piperidine.
-
A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be used instead of K₂CO₃.
Procedure:
-
Follow steps 1-3 from the protocol in section 3.1.
-
Add aniline (1.2 eq) to the reaction mixture.
-
If using an amine base, add triethylamine or DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-120 °C. Reactions with less nucleophilic anilines may require higher temperatures and longer reaction times.
-
Monitor the reaction by TLC.
-
Follow the work-up and purification procedure as described in steps 7-11 of section 3.1.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the reaction of 4-chloro-2-fluorophenylthiocyanate with various amines.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 90 | 6 | 4-Chloro-2-(piperidin-1-yl)phenylthiocyanate | 75-85 |
| Morpholine | K₂CO₃ | DMSO | 100 | 8 | 4-Chloro-2-morpholinophenylthiocyanate | 70-80 |
| Aniline | Et₃N | DMF | 110 | 12 | 4-Chloro-2-(phenylamino)phenylthiocyanate | 60-75 |
| Benzylamine | K₂CO₃ | DMF | 90 | 5 | 2-(Benzylamino)-4-chlorophenylthiocyanate | 70-85 |
Note: Yields are approximate and will vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction is sluggish or incomplete, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or using a stronger base (e.g., Cs₂CO₃). Ensure all reagents are anhydrous, as water can compete with the amine nucleophile.
-
Side Reactions: At higher temperatures, there is a risk of side reactions involving the thiocyanate group. If significant byproduct formation is observed, try lowering the reaction temperature and extending the reaction time.
-
Purification Challenges: The products are often polar and may require careful optimization of the column chromatography conditions for effective separation from starting materials and byproducts.
-
Regioisomer Formation: While substitution at the 2-position (fluorine displacement) is highly favored, the formation of the 4-position substitution product (chlorine displacement) is a possibility, especially with highly reactive amines or under forcing conditions. The regiochemistry of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and NOE experiments).
Applications in Drug Discovery
The 2-amino-4-chlorophenylthiocyanate scaffold is a versatile platform for the synthesis of a wide range of compounds with potential therapeutic applications. The amino group can be further functionalized, and the thiocyanate moiety can serve as a handle for the construction of various heterocyclic systems, such as thiazoles and benzothiazoles, which are common motifs in medicinal chemistry.[4][5] The chloro substituent provides an additional site for modification, for example, through cross-coupling reactions.
Conclusion
The reaction of 4-chloro-2-fluorophenylthiocyanate with amines provides a reliable and regioselective route to 2-amino-4-chlorophenylthiocyanate derivatives. This application note has detailed the mechanistic principles, provided robust experimental protocols, and highlighted the potential of this chemistry in the field of drug discovery. By understanding the factors that govern this SNAr reaction, researchers can effectively utilize this versatile building block to synthesize novel and complex molecules for biological evaluation.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc.2018 , 140, 4, 1521–1525. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS One. 2016 , 11(5): e0155099. [Link]
-
Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Org. Lett.2019 , 21, 6, 1686–1689. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur. J. Med. Chem.2019 , 173, 117-153. [Link]
-
Reactions of Amines. chem.libretexts.org. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2023 , 28(1), 35. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
Application Notes and Protocols: 4-Chloro-2-fluorophenylthiocyanate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 4-chloro-2-fluorophenylthiocyanate as a strategic building block in modern organic synthesis. While direct literature on this specific reagent is emerging, its utility can be extrapolated from the well-established chemistry of aryl thiocyanates. The presence of chloro and fluoro substituents on the phenyl ring offers unique electronic properties that can be exploited for regioselective transformations and the introduction of this moiety into complex molecular architectures. These application notes will cover plausible synthetic routes to 4-chloro-2-fluorophenylthiocyanate, its key chemical transformations, and detailed protocols for its use in the synthesis of valuable molecular scaffolds for the pharmaceutical and agrochemical industries.
Introduction: The Strategic Value of Aryl Thiocyanates
Aryl thiocyanates are a class of organosulfur compounds characterized by an aromatic ring attached to a thiocyanate (-SCN) group.[1] They are highly valued as versatile synthetic intermediates due to the unique reactivity of the thiocyanate functionality.[2] This group can act as a precursor to a wide array of other sulfur-containing functional groups, including thioethers, thiols, and sulfonyl derivatives.[3][4] Furthermore, the thiocyanate group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.[3]
The subject of this guide, 4-chloro-2-fluorophenylthiocyanate, incorporates a specific substitution pattern on the aromatic ring that enhances its utility. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of both the aromatic ring and the thiocyanate group, allowing for selective chemical manipulations.
Physicochemical Properties and Safety Considerations
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClFNS | N/A |
| Molecular Weight | 187.62 g/mol | N/A |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
Safety Precautions: Organic thiocyanates should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][7] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.[8][9]
Synthesis of 4-Chloro-2-fluorophenylthiocyanate
Diagram: Synthetic Pathway to 4-Chloro-2-fluorophenylthiocyanate
Caption: Proposed synthesis of 4-chloro-2-fluorophenylthiocyanate.
Protocol 1: Synthesis via Diazotization-Thiocyanation
This protocol is based on the classical Sandmeyer reaction, a robust method for the introduction of a thiocyanate group onto an aromatic ring.[10]
Materials:
-
4-Chloro-2-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) thiocyanate (CuSCN) or Potassium thiocyanate (KSCN)
-
Ice
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Thiocyanation:
-
In a separate flask, prepare a solution or suspension of CuSCN (1.2 eq) or KSCN (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Applications in Organic Synthesis
The synthetic utility of 4-chloro-2-fluorophenylthiocyanate lies in the diverse transformations of the thiocyanate group.
Diagram: Reactivity of 4-Chloro-2-fluorophenylthiocyanate
Caption: Key transformations of 4-chloro-2-fluorophenylthiocyanate.
Synthesis of Aryl Thioethers
Aryl thioethers are important structural motifs in many biologically active molecules.[11] The thiocyanate group can be readily converted to a thioether by reduction to the corresponding thiol followed by in situ alkylation.
Protocol 2: One-Pot Synthesis of 4-Chloro-2-fluorophenyl Thioethers
Materials:
-
4-Chloro-2-fluorophenylthiocyanate
-
Sodium borohydride (NaBH₄)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve 4-chloro-2-fluorophenylthiocyanate (1.0 eq) in anhydrous THF or ethanol under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Heterocyclic Compounds
The thiocyanate group is an excellent precursor for the synthesis of various sulfur-containing heterocycles, such as thiazoles, which are common scaffolds in drug discovery.
Protocol 3: Synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)thiazoles
This protocol is an adaptation of the Hantzsch thiazole synthesis.
Materials:
-
4-Chloro-2-fluorophenylthiocyanate
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Ethanol or DMF
-
Base (e.g., triethylamine or potassium carbonate)
Procedure:
-
To a solution of 4-chloro-2-fluorophenylthiocyanate (1.0 eq) in ethanol, add the α-haloketone (1.0 eq).
-
Add a base such as triethylamine (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The 4-chloro-2-fluorophenyl motif is present in a number of biologically active compounds.[12] The ability to introduce this group and then further functionalize the sulfur-containing linker makes 4-chloro-2-fluorophenylthiocyanate a valuable tool for generating libraries of compounds for screening in drug discovery programs. The nitrile group within the thiocyanate can also participate in hydrogen bonding interactions with biological targets.[13]
Conclusion
4-Chloro-2-fluorophenylthiocyanate, while not extensively documented, represents a promising and versatile building block for organic synthesis. Based on the well-established chemistry of aryl thiocyanates, it can be readily synthesized and transformed into a variety of valuable intermediates and final products. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this reagent in their synthetic endeavors, particularly in the fields of medicinal and materials chemistry.
References
-
Fiveable. (2025, September 15). Aryl Thiocyanates Definition. [Link]
-
Báez-García, J. E., et al. (2024, November 14). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. PMC. [Link]
-
Behera, M., et al. (2025, June). Aryl Thiocyanate as an Organic 'CN' Source: Access to Thiocyano‐Thioesters from Cyclic Thioacetals. Chemistry – An Asian Journal. [Link]
-
ResearchGate. (n.d.). (A) Representative conversions of thiocyanate into different functional...[Link]
-
Wikipedia. (n.d.). Organic thiocyanates. [Link]
-
Loba Chemie. (n.d.). AMMONIUM THIOCYANATE AR/ACS - SAFETY DATA SHEET. [Link]
-
ChemRxiv. (n.d.). Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano. [Link]
-
Chemical Review and Letters. (2023, August 10). Recent Trends in Direct S-Cyanation of Thiols. [Link]
-
Thiocyanate Standard 1000 mg/L - SAFETY DATA SHEET. (2025, July 1). [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. [Link]
-
ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design. [Link]
-
PubMed. (2015, May). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluorophenyl hydrazine. [Link]
- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
PMC. (n.d.). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. [Link]
-
ResearchGate. (n.d.). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. [Link]
-
PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
- Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
-
MDPI. (2020, March 20). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]
Sources
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemsupply.com.au [chemsupply.com.au]
- 10. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Setup and Protocols for Aryl Thiocyanate Reactions
Abstract & Strategic Value
Aryl thiocyanates (ArSCN) represent a privileged class of sulfur-based electrophiles in drug discovery and materials science. Unlike their halide counterparts, the thiocyanate moiety (
This guide provides a rigorous technical framework for handling and reacting aryl thiocyanates. It moves beyond basic synthesis to focus on high-value downstream transformations essential for medicinal chemistry libraries.
Safety & Handling: The Cyanide Hazard
CRITICAL WARNING: The thiocyanate group (
Engineering Controls
-
Ventilation: All operations must be performed in a certified fume hood with a face velocity of >0.5 m/s.
-
Sensors: A portable HCN monitor (set to alarm at 4.7 ppm) should be active inside the hood during scale-up (>1g).
-
Acid Incompatibility: NEVER mix aryl thiocyanate waste streams with acidic aqueous solutions. This instantly generates HCN.
Waste Disposal Protocol (The "Bleach Kill" Method)
All glassware and waste solutions must be quenched before removal from the hood.
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH.
-
Soak all contaminated glassware and stir all liquid waste in this solution for 12 hours.
-
Mechanism: Hypochlorite oxidizes cyanide/thiocyanate to cyanate (
), which hydrolyzes to harmless carbonate and ammonia/nitrogen.
Reaction Network Visualization
The following diagram illustrates the divergent utility of ArSCN as a synthetic hub.
Figure 1: Divergent synthetic pathways from Aryl Thiocyanates. Note the competitive homocoupling to disulfides which must be controlled.
Experimental Protocols
Protocol A: Reductive Cleavage to Aryl Thiols
Application: Generating thiols for subsequent conjugation or cross-coupling. Mechanism: Hydride attack on the nitrile carbon followed by elimination of cyanide.
| Parameter | Specification |
| Reagent | Sodium Borohydride ( |
| Solvent | Ethanol (for |
| Temperature | |
| Stoichiometry | 1.0 equiv ArSCN : 2.0–4.0 equiv Hydride |
Step-by-Step Procedure (
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under
. -
Dissolution: Dissolve Aryl Thiocyanate (1.0 mmol) in absolute Ethanol (5 mL).
-
Addition: Cool to
. Add (4.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (ArSCN spot disappears; thiol spot is often more polar/streaky).
-
Quench (Critical): Cool to
. Slowly add saturated (do not use HCl directly to avoid HCN evolution). -
Workup: Extract with EtOAc (
). Wash combined organics with brine. Dry over . -
Purification: Flash column chromatography. Note: Thiols oxidize easily to disulfides; store under inert gas.
Protocol B: Synthesis of 2-Aminobenzothiazoles
Application: Rapid construction of heterocyclic libraries for kinase inhibition. Mechanism: Intermolecular nucleophilic attack of aniline on the thiocyanate carbon, followed by oxidative intramolecular cyclization.
| Parameter | Specification |
| Reagents | Substituted Aniline, Iodine ( |
| Solvent | DMSO (Dimethyl Sulfoxide) |
| Temperature | |
| Stoichiometry | 1.0 equiv ArSCN : 1.2 equiv Aniline : 0.5 equiv |
Step-by-Step Procedure:
-
Mixing: In a screw-cap reaction vial, combine Aryl Thiocyanate (1.0 mmol) and the Aniline derivative (1.2 mmol).
-
Catalyst: Add Iodine (
, 0.5 mmol) and DMSO (3 mL). -
Heating: Seal the vial and heat to
in an aluminum block for 12 hours. -
Workup: Cool to RT. Pour the mixture into aqueous Sodium Thiosulfate (
) to quench excess iodine. -
Extraction: Extract with DCM. The product is often a solid that can be recrystallized from EtOH or purified via chromatography.
Protocol C: Nucleophilic Trifluoromethylthiolation ( )
Application: Late-stage introduction of the lipophilic
| Parameter | Specification |
| Reagent | |
| Activator | Cesium Carbonate ( |
| Solvent | Acetonitrile (MeCN), anhydrous |
| Atmosphere | Nitrogen ( |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with Aryl Thiocyanate (1.0 mmol) and
(1.2 mmol). -
Solvent: Add anhydrous MeCN (5 mL).
-
Reagent Addition: Add
(2.0 mmol) via syringe. -
Reaction: Stir at Room Temperature for 12–16 hours.
-
Observation: The reaction typically proceeds from a clear solution to a suspension.
-
Workup: Filter through a pad of Celite to remove cesium salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note:
compounds are often volatile; avoid high-vacuum for prolonged periods.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Thiol) | Oxidation to Disulfide | Degas solvents thoroughly. Add reducing agent (e.g., DTT) during workup. |
| HCN Alarm Triggered | Acidic Workup | STOP. Ensure quench solution is basic (pH > 9). Use sat. |
| Incomplete Reaction ( | Wet Solvent | |
| Side Products (Benzothiazole) | Dimerization | Ensure precise stoichiometry of Iodine. Excess oxidant promotes disulfide formation over cyclization. |
References
-
Castanheiro, T. et al. (2016). "Aryl thiocyanates as versatile starting materials for the synthesis of sulfur-containing compounds." Organic & Biomolecular Chemistry. Link
-
Bayarmagnai, B. et al. (2014).[1] "Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent." Chemical Science. Link
-
Dey, A. & Hajra, A. (2019). "Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate." Organic Letters. Link
-
Safe Work Australia. (2020). "Guide for Preventing and Responding to Cyanide Poisoning in the Workplace." Link
Sources
monitoring the progress of 4-Chloro-2-fluorophenylthiocyanate reactions by TLC
Application Note & Protocol
Topic: High-Fidelity Monitoring of 4-Chloro-2-fluorophenylthiocyanate Reactions by Thin-Layer Chromatography (TLC)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) for real-time monitoring of chemical reactions involving 4-Chloro-2-fluorophenylthiocyanate. This versatile aryl thiocyanate is a key building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Accurate reaction tracking is paramount to optimizing yield, minimizing byproduct formation, and determining reaction endpoints. This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling users to develop and troubleshoot their own TLC methods with scientific rigor. We will cover eluent system selection, protocol execution, advanced visualization techniques, and results interpretation, ensuring trustworthy and reproducible outcomes.
Foundational Principles: Why TLC is the Optimal Choice
In modern organic synthesis, efficiency is key. The ability to quickly and accurately assess the status of a reaction is critical. Thin-Layer Chromatography (TLC) serves as an indispensable tool for this purpose due to its inherent advantages:
-
Speed and Simplicity: A TLC analysis can often be completed in 5-10 minutes, providing immediate feedback on the reaction's progress.[3][4]
-
Low Cost and Material Consumption: TLC requires minimal amounts of solvent and, crucially, only a microscopic aliquot of the reaction mixture, preserving the bulk of the material.[3][5]
-
High Sensitivity: Modern TLC plates can detect compounds at the microgram level.
-
Versatility: The technique is adaptable to a wide range of organic compounds and reaction types.[6]
The fundamental principle of TLC is the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent or solvent system).[5] As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the stationary phase travel shorter distances, while compounds more soluble in the mobile phase travel further.[5][7] This separation allows for the distinct visualization of reactants, products, and byproducts.
The Analyte: 4-Chloro-2-fluorophenylthiocyanate
Understanding the structure of our starting material is the first step in designing a monitoring protocol.
-
Structure: An aromatic ring substituted with three key functional groups: a chloro group, a fluoro group, and a thiocyanate (-SCN) group.
-
Polarity: The presence of electronegative halogens and the nitrogen atom in the thiocyanate group lends the molecule a moderate degree of polarity. The aromatic ring provides a non-polar character. This balance is key for its interaction with the TLC phases.
-
Reactivity: The thiocyanate group is the primary site of reactivity, susceptible to nucleophilic attack.[1][8] Common reactions include displacement by nucleophiles (e.g., amines, thiols) or potential isomerization to the corresponding isothiocyanate under certain conditions.[9]
Designing the TLC System: A Strategic Approach
A successful TLC protocol hinges on the selection of an appropriate stationary and mobile phase to achieve clear separation.
Stationary Phase Selection
For the vast majority of applications involving moderately polar organic molecules like 4-Chloro-2-fluorophenylthiocyanate and its likely products, silica gel 60 F254 plates are the industry standard.[6][10]
-
Why Silica Gel? Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[7] These groups interact with polar functional groups in the analyte via hydrogen bonding and dipole-dipole interactions, slowing their movement up the plate.
-
The "F254" Designation: This indicates that the plate is impregnated with a fluorescent indicator that glows green under short-wave UV light (254 nm). Aromatic compounds like our analyte will absorb this UV light and appear as dark spots, providing a simple, non-destructive method of visualization.[11][12]
Mobile Phase (Eluent) Optimization
The choice of eluent is the most critical variable in TLC. The goal is to find a solvent system where the starting material, 4-Chloro-2-fluorophenylthiocyanate, has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[13]
The Retention Factor (Rf) is a unitless value calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rf in the 0.2-0.4 range for the starting material ensures that the product, which is typically of different polarity, will appear well-separated on the plate, neither remaining at the baseline (Rf ≈ 0) nor running with the solvent front (Rf ≈ 1).
Systematic Eluent Selection: The most common approach for neutral to moderately polar compounds is to use a binary mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[10] By varying their ratio, you can fine-tune the polarity of the mobile phase.
-
To Increase Rf values: Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
To Decrease Rf values: Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
| Eluent System (v/v) | Relative Polarity | Recommended Use Case for 4-Chloro-2-fluorophenylthiocyanate Reactions |
| 9:1 Hexanes / Ethyl Acetate | Low | Start here. Ideal if the product is significantly more polar than the starting material. |
| 4:1 Hexanes / Ethyl Acetate | Low-Medium | A good general-purpose starting point for achieving an Rf of 0.2-0.4 for the starting material. |
| 1:1 Hexanes / Ethyl Acetate | Medium | Use if the starting material has a very low Rf in less polar systems, or if the product is less polar. |
| Dichloromethane (DCM) | Medium | A good alternative single solvent if binary mixtures are not providing adequate separation. |
| 19:1 DCM / Methanol | Medium-High | For separating more polar products or intermediates. |
Detailed Protocol for Reaction Monitoring
This protocol employs a three-lane spotting technique to provide a clear and unambiguous reading of the reaction's progress.[4][13]
Required Materials
-
Silica Gel 60 F254 TLC plates
-
TLC Developing Chamber with Lid
-
Capillary Spotters (or micropipette)
-
Pencil
-
Ruler
-
Forceps
-
UV Lamp (254 nm)
-
Staining Jar (e.g., for Potassium Permanganate solution)
-
Heat Gun
-
Optimized Eluent System (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Volatile solvent for sample dilution (e.g., Ethyl Acetate or DCM)
Workflow Diagram
Caption: General workflow for monitoring a reaction using TLC.
Step-by-Step Methodology
-
Chamber Preparation: Pour your chosen eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it stand for 5-10 minutes.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a tiny amount (~1 mg) of 4-Chloro-2-fluorophenylthiocyanate in ~0.5 mL of a volatile solvent.
-
Reaction Mixture (RM): Using a capillary spotter, withdraw a minuscule aliquot from the reaction pot.[4] Dilute this aliquot in ~0.5 mL of the same volatile solvent in a small vial.
-
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Mark three small, equidistant ticks on this line for your spots.
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary spotter, touch the SM solution to the leftmost tick. Keep the spot as small as possible (1-2 mm diameter).
-
Lane 2 (Co-spot): Spot the SM solution on the center tick. Then, without moving the plate, spot the RM solution directly on top of the SM spot. This lane is crucial for confirming if the product and reactant are well-separated.[13]
-
Lane 3 (RM): Spot the RM solution on the rightmost tick.
-
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the eluent level. Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Drying: Once the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[7] Allow the plate to air dry completely in a fume hood.
Visualization Techniques
-
UV Light (Non-destructive): Place the dried plate under a 254 nm UV lamp.[11] The starting material and any aromatic products/byproducts will appear as dark purple spots against a glowing green background.[11] Gently circle these spots with a pencil, as they will disappear once the lamp is removed.
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for months.
-
Procedure: After UV visualization, dip the plate quickly into the KMnO₄ stain using forceps. Blot the excess stain from the back of the plate with a paper towel. Gently warm the plate with a heat gun.
-
Result: Compounds that can be oxidized (alkenes, alkynes, alcohols, and potentially the thiocyanate group) will appear as yellow or white spots on a purple/pink background.[14] This can reveal non-UV active byproducts.
-
Interpreting the TLC Plate: A Visual Guide
The primary goal is to observe the consumption of the starting material (SM) and the formation of the product (P).
Caption: Idealized TLC plates showing reaction progress over time.
-
At Time = 0: Only the starting material (blue spot) is visible in all three lanes (though only spotted in the RM lane at the start of the reaction). The Rf of the SM is ~0.3.
-
Intermediate Time: The reaction mixture (RM) lane clearly shows two spots: a diminishing SM spot (blue) and a new, growing product spot (P, red). The product shown here is more polar than the SM, with an Rf of ~0.5. The co-spot lane confirms that these two spots are distinct.
-
Reaction Complete: The starting material spot has completely disappeared from the reaction mixture lane, which now shows only the product spot. The reaction can now be stopped and worked up.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| All spots remain on the baseline (Rf ≈ 0) | The eluent is not polar enough to move the compounds. | Increase the polarity of the eluent. Switch from 9:1 to 4:1 Hexanes:EtOAc, or add a small amount of methanol to your DCM. |
| All spots are at the solvent front (Rf ≈ 1) | The eluent is too polar; it is washing all components up the plate. | Decrease the polarity of the eluent. Switch from 4:1 to 9:1 Hexanes:EtOAc. |
| Spots are streaked or "tailing" | Sample is too concentrated; compound is acidic/basic and interacting strongly with the silica; decomposition on the plate. | Dilute the sample. For acidic compounds, add a drop of acetic acid to the eluent. For basic compounds, add a drop of triethylamine.[10] |
| Spots are not circular/are distorted | The edge of the TLC plate is touching the filter paper or side of the chamber; the plate was not placed vertically. | Ensure the plate is centered in the chamber and stands straight. |
| Rf values are inconsistent between runs | The chamber was not properly saturated; the eluent composition changed due to evaporation of a volatile component. | Always use a lid and filter paper for saturation. Prepare fresh eluent if using highly volatile solvents.[10] |
References
-
Organic thiocyanates - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved February 15, 2024, from [Link]
-
Aryl Thiocyanates Definition - Fiveable. (2025, September 15). Retrieved February 15, 2024, from [Link]
-
Reaction of an Aryl Thiocyanate with p-Nitrothiophenoxide Ion and with Thioacetate Ion; Consequences of Nucleophilic Displacemen - Canadian Science Publishing. (1973). Canadian Journal of Chemistry, 51(21), 3499-3503. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC. (2020, December 14). ACS Omega, 5(50), 32535–32545. [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved February 15, 2024, from [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography - LCGC International. (2020, November 11). Retrieved February 15, 2024, from [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2024, from [Link]
-
Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved February 15, 2024, from [Link]
-
Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides - ResearchGate. (2025, August 10). Retrieved February 15, 2024, from [Link]
-
TLC stains. (n.d.). Retrieved February 15, 2024, from [Link]
-
Using TLC to monitor a reaction | chemlegin - WordPress.com. (2017, April 30). Retrieved February 15, 2024, from [Link]
-
Visualizing TLC Plates - Chemistry LibreTexts. (2025, August 21). Retrieved February 15, 2024, from [Link]
-
TLC Uses - Chemistry LibreTexts. (2025, August 21). Retrieved February 15, 2024, from [Link]
-
TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. (n.d.). Retrieved February 15, 2024, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2024, from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved February 15, 2024, from [Link]
-
TLC Visualization Methods - Theory pages - Labster. (n.d.). Retrieved February 15, 2024, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromtech.com [chromtech.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. organomation.com [organomation.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theory.labster.com [theory.labster.com]
- 13. How To [chem.rochester.edu]
- 14. TLC stains [reachdevices.com]
Application Note: High-Purity Scale-Up Synthesis of 4-Chloro-2-fluorophenylthiocyanate
Executive Summary
This application note details the robust, scalable synthesis of 4-Chloro-2-fluorophenylthiocyanate , a critical intermediate for benzothiazole-based agrochemicals and pharmaceutical scaffolds.[1] While direct oxidative thiocyanation of arenes is possible, it often suffers from poor regioselectivity on deactivated rings. Therefore, this protocol utilizes a modified Sandmeyer reaction , proceeding via the diazotization of 4-chloro-2-fluoroaniline followed by copper(I)-catalyzed nucleophilic displacement.[1]
This guide prioritizes Process Safety Management (PSM) , specifically addressing the hazards of diazonium salt accumulation and hydrogen cyanide (HCN) generation during the thiocyanation step.
Route Selection & Process Logic
Retrosynthetic Analysis
The target molecule contains a deactivated aromatic ring (due to -Cl and -F induction).[1] Electrophilic aromatic substitution (SEAr) to introduce the thiocyanate group would likely yield a mixture of isomers. The Nucleophilic Aromatic Substitution (Sandmeyer) route is selected for its absolute regiocontrol.
-
Starting Material: 4-Chloro-2-fluoroaniline (CAS: 57946-56-2).[1][2]
-
Intermediate: 4-Chloro-2-fluorobenzenediazonium chloride.[1]
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Potassium Thiocyanate ( ), Copper(I) Thiocyanate ( ).
Reaction Scheme
The transformation occurs in two distinct phases: Diazotization (exothermic, low temp) and Displacement (gas-evolving, controlled temp).
Figure 1: Reaction pathway for the regioselective synthesis of 4-Chloro-2-fluorophenylthiocyanate.
HSE Critical Control Points (Safety First)
Scale-up of this chemistry involves two high-risk hazards that must be engineered out of the process:
| Hazard | Risk Description | Mitigation Strategy |
| Diazonium Accumulation | Dry diazonium salts are shock-sensitive explosives.[1] | Never isolate the intermediate. Process as a "telescoped" (one-pot) or continuous stream reaction. Keep wet at all times. |
| HCN Evolution | Acidification of thiocyanate salts releases Hydrogen Cyanide gas (lethal). | pH Control: The diazonium solution is acidic ( |
| Isomerization | High temperatures favor the formation of the isothiocyanate (Ar-NCS) isomer. | Maintain reaction temperature strictly between |
Detailed Experimental Protocol
Scale: 100 g Input (0.687 mol) Expected Yield: 75–85%
Equipment Setup
-
Reactor A (Diazotization): 1L Jacketed glass reactor, overhead stirrer, internal temp probe, dropping funnel.
-
Reactor B (Displacement): 2L Jacketed glass reactor, overhead stirrer, reflux condenser, gas outlet to caustic scrubber.
-
Scrubber: 10%
+ 5% solution to neutralize HCN fumes.
Step 1: Diazotization[1]
-
Charge Reactor A with 4-Chloro-2-fluoroaniline (100.0 g, 0.687 mol) and Water (300 mL).[1]
-
Add Concentrated HCl (37%, 170 mL, ~2.0 mol) slowly. The amine will form a hydrochloride salt slurry.
-
Cool the mixture to
to using a cryostat. -
Prepare a solution of Sodium Nitrite (52.1 g, 0.755 mol, 1.1 eq) in Water (100 mL).
-
Addition: Add the
solution dropwise to Reactor A over 60 minutes. -
Stir at
for 30 minutes. -
Test: Check for excess nitrous acid using starch-iodide paper (should turn blue/black immediately).
-
Quench: Add Sulfamic Acid or Urea (~1-2 g) until starch-iodide paper no longer changes color. Excess nitrous acid can react violently with thiocyanate in the next step.
Step 2: Sandmeyer Displacement[1]
-
Charge Reactor B with Potassium Thiocyanate (KSCN, 100.0 g, 1.03 mol, 1.5 eq) and Water (200 mL).
-
Add Catalyst: Add Copper(I) Thiocyanate (
, 4.0 g, 5 mol%) to Reactor B. Stir to suspend. -
Cool Reactor B to
. -
Transfer: Slowly transfer the cold Diazonium solution (from Reactor A) into Reactor B over 90 minutes.
-
Safety: Nitrogen gas (
) will evolve.[4] Ensure reactor venting is unobstructed. -
Control: Maintain internal temperature
to prevent isothiocyanate formation.
-
-
Post-Addition: Allow the mixture to warm to room temperature (
) over 2 hours.-
Note: A separate organic layer (oil or solid) will begin to form.
-
Step 3: Workup & Purification
-
Extraction: Add Dichloromethane (DCM) or Ethyl Acetate (400 mL) to Reactor B. Stir for 15 minutes. Separation of phases.
-
Wash: Wash the organic layer with:
-
Water (2 x 200 mL).
-
Saturated
(200 mL) to remove acid traces. -
Brine (200 mL).
-
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure ( ). -
Purification:
-
Crude State:[5] Yellow to orange oil/solid.
-
Method: Recrystallization from Ethanol/Heptane (if solid) or High-Vacuum Distillation (if oil).
-
Target Purity: >98% by HPLC.
-
Process Flow & Safety Diagram
Figure 2: Process flow highlighting the critical transfer step and scrubber requirement.[1]
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid/oil | Visual |
| Assay | > 98.0% | HPLC (C18, ACN/Water) |
| Isomer Impurity | < 0.5% (Isothiocyanate) | IR (NCS peak @ ~2050 cm⁻¹ vs SCN @ ~2150 cm⁻¹) |
| Moisture | < 0.5% | Karl Fischer |
| Structure | Conforms | 1H-NMR (CDCl3) |
Key NMR Signals (Predicted):
- ~7.2–7.6 ppm (Multiplets, 3H, Aromatic).
-
Absence of broad
peak from starting material.
Troubleshooting Guide
-
Problem: Low Yield / Tar formation.
-
Cause: Decomposition of diazonium salt before reaction.
-
Solution: Ensure temperature stays
during diazotization. Do not store the diazonium solution; transfer immediately.
-
-
Problem: Formation of Isothiocyanate (Ar-NCS).
-
Cause: Reaction temperature too high during displacement.
-
Solution: Keep the displacement reaction
initially. Only warm up after evolution slows.
-
-
Problem: Violent gas evolution.
-
Cause: Addition of diazonium salt too fast.
-
Solution: Slow down addition rate. Use a dosing pump for larger scales.
-
References
-
Sandmeyer Reaction Scale-Up Safety: Nielsen, M. A., et al. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction."[6][7] Organic Process Research & Development, 2004, 8(6), 1059–1064. [Link]
-
Precursor Data (4-Chloro-2-fluoroaniline): PubChem Compound Summary for CID 93898.[1] [Link]
-
Handling of Diazonium Salts: Organic Syntheses, Coll. Vol. 2, p. 580 (1943); Vol. 19, p. 40 (1939). (General reference for Diazotization technique). [Link]
-
Alternative Thiocyanation Methods (Comparison): "Thiocyanate synthesis by C-S coupling or substitution." Organic Chemistry Portal. [Link]
Sources
- 1. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 2. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluorophenylthiocyanate
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenylthiocyanate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the prevalent Sandmeyer-type reaction pathway and offering insights into troubleshooting and yield optimization.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of 4-Chloro-2-fluorophenylthiocyanate is consistently low. What are the most critical parameters to investigate?
Low yield in this synthesis, which typically proceeds via a Sandmeyer reaction from 4-chloro-2-fluoroaniline, can often be traced back to two critical stages: the diazotization of the starting aniline and the subsequent copper-catalyzed thiocyanation.
-
Diazotization Instability: The primary culprit is often the instability of the intermediate diazonium salt (4-chloro-2-fluorobenzenediazonium). These salts are notoriously unstable at elevated temperatures and can readily decompose.[1][2] The most common decomposition pathway involves reaction with water to form the corresponding phenol (4-chloro-2-fluorophenol), which will not proceed to the desired product.[2]
-
Causality: The N≡N group is an excellent leaving group (as N₂ gas), and nucleophilic attack by water, even at slightly elevated temperatures, becomes a significant side reaction.
-
Solution: Strict temperature control is paramount. The diazotization reaction, typically using sodium nitrite and a strong acid like HCl or H₂SO₄, must be maintained between 0°C and 5°C using an ice-salt bath.
-
-
Inefficient Thiocyanation: The second critical step is the substitution of the diazonium group with the thiocyanate nucleophile.
-
Causality: This reaction is generally catalyzed by a copper(I) salt, such as copper(I) thiocyanate (CuSCN).[3][4] The catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that then reacts with the thiocyanate. If the catalyst is inactive or used in insufficient quantity, the reaction will be sluggish, allowing competing decomposition pathways to dominate.
-
Solution: Ensure you are using fresh, high-purity CuSCN. The reaction should be a homogenous slurry. The solution of the diazonium salt should be added slowly to the copper thiocyanate solution to maintain a controlled reaction rate and temperature.
-
Q2: My final product is contaminated with a significant amount of a colored impurity, often reddish-brown. What is this by-product and how can it be avoided?
This is a classic sign of azo coupling. The highly electrophilic diazonium salt can react with electron-rich aromatic compounds present in the reaction mixture.[1]
-
Mechanism of Formation: The most likely coupling partner is the unreacted starting material, 4-chloro-2-fluoroaniline. The diazonium ion attacks the electron-rich para-position of the aniline, forming a colored diazoamino compound.[1] This side reaction is favored if the pH is not sufficiently acidic or if there are localized areas of high aniline concentration.
-
Prevention Strategies:
-
Maintain Strong Acidity: Ensure a sufficient excess of strong acid is used during diazotization. This keeps the concentration of free, unprotonated aniline (the active nucleophile for coupling) to a minimum.
-
Controlled Addition: Add the sodium nitrite solution slowly and subsurface to the acidic aniline solution. This prevents localized areas of high nitrite concentration and ensures immediate reaction to form the diazonium salt rather than side reactions.
-
Temperature Control: Like the primary reaction, keeping the temperature low (0-5°C) suppresses the rate of this side reaction.
-
Q3: I am observing the formation of an isomeric by-product. How can I differentiate it and minimize its formation?
The most common isomer in this reaction is 4-chloro-2-fluorophenyl isothiocyanate . While the Sandmeyer reaction generally favors the thiocyanate product, the formation of the isothiocyanate isomer can occur, sometimes in trace amounts.[5]
-
Identification: The two isomers can be distinguished using spectroscopic methods:
-
FTIR Spectroscopy: The thiocyanate (-S-C≡N) group has a sharp, strong absorption band around 2140-2175 cm⁻¹. The isothiocyanate (-N=C=S) group has a very broad and intense absorption band around 2040-2150 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbon of the thiocyanate group appears around 110-115 ppm, while the carbon of the isothiocyanate group is significantly further downfield, around 130-140 ppm.
-
-
Minimizing Formation: The formation of the isothiocyanate is often linked to the reaction conditions. Using well-defined arenediazonium salts with copper thiocyanate as the catalyst generally gives high selectivity for the thiocyanate isomer.[5] Deviations, such as elevated temperatures or the presence of certain impurities, can sometimes lead to rearrangement. Sticking to a validated Sandmeyer protocol is the best way to ensure isomeric purity.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Vigorous bubbling (N₂ evolution) during diazotization | Reaction temperature is too high, causing premature decomposition of the diazonium salt. | Immediately cool the reaction vessel further. Ensure the ice-salt bath is maintaining a temperature between 0-5°C. Slow down the rate of NaNO₂ addition. |
| Final product yield is low, but starting material is consumed | 1. Decomposition of diazonium salt into phenol. 2. Inefficient copper-catalyzed thiocyanation. | 1. Verify strict temperature control (0-5°C) throughout the diazotization and addition steps. 2. Use fresh, high-quality CuSCN. Ensure the thiocyanate solution is well-stirred. Consider increasing the catalyst loading slightly (e.g., from 1.0 to 1.2 equivalents). |
| Reaction mixture is a deep red, orange, or brown color | Formation of azo compounds due to coupling of the diazonium salt with the starting aniline. | Maintain a strongly acidic environment (use excess HCl or H₂SO₄). Ensure slow, subsurface addition of NaNO₂. Keep the temperature below 5°C. |
| Difficult purification; oily product that won't crystallize | Presence of phenol by-product or other impurities. | During work-up, wash the organic extract with a dilute NaOH solution to remove the acidic phenol by-product. Purify the crude product using column chromatography on silica gel.[6] |
| Isothiocyanate isomer detected in the final product | Non-optimal reaction conditions may favor the isomer. | Strictly follow the recommended Sandmeyer protocol. Ensure the use of a copper(I) thiocyanate catalyst, as this promotes the desired pathway.[5] |
Experimental Protocols & Visualizations
Recommended Workflow: Sandmeyer Thiocyanation
The following diagram illustrates the key stages of the synthesis, from starting material to purified product.
Caption: Workflow for the synthesis of 4-Chloro-2-fluorophenylthiocyanate.
Detailed Synthesis Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-chloro-2-fluoroaniline (1.0 eq) and 3M hydrochloric acid (4.0 eq).
-
Cool the mixture to 0-5°C using an ice-salt bath until a fine slurry is formed.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5°C.
-
-
Thiocyanation:
-
In a separate, larger beaker, prepare a slurry of copper(I) thiocyanate (1.2 eq) and potassium thiocyanate (1.5 eq) in water.
-
Cool this slurry to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the copper thiocyanate slurry. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-Chloro-2-fluorophenylthiocyanate.[6]
-
Key Reaction and Side-Reaction Pathways
The following diagram outlines the desired reaction and the two most common yield-reducing side reactions.
Caption: Desired synthesis route versus common side-reaction pathways.
By understanding the causality behind these common issues and implementing the control strategies outlined, researchers can significantly improve the reliability and yield of 4-Chloro-2-fluorophenylthiocyanate synthesis.
References
- Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound form
- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
- An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI.
- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega.
- ChemInform Abstract: Sandmeyer‐Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound form
- Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. SciSpace.
- By-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole deriv
- DIAZONIUM SALTS. Unknown Source.
- Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal.
- Regioselective C–H Thiocyanation of Arenes by Iron(III)
- Thiocyanation/Cyclization of γ‐hydroxy Olefins to Access Thiocyanato‐Containing Oxygen Heterocyclic Compounds.
- Reactions of Diazonium Salts. Chemistry LibreTexts.
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Sandmeyer Thiocyanation
Welcome to the technical support center for the Sandmeyer thiocyanation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation to introduce the thiocyanate group onto an aromatic ring. The Sandmeyer reaction, while a cornerstone of synthetic chemistry, can present unique challenges.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Core Reaction Principles: A Quick Review
The Sandmeyer thiocyanation is a two-stage process. First, a primary aromatic amine is converted to a diazonium salt via diazotization with nitrous acid.[4][5] This intermediate is then treated with a copper(I) thiocyanate salt, which facilitates the substitution of the diazonium group with a thiocyanate group, liberating nitrogen gas.[6][7]
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway. A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and a copper(II) species.[1][7] The aryl radical then reacts with the thiocyanate anion, and the catalyst is regenerated.
Caption: The two-stage mechanism of the Sandmeyer thiocyanation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Category 1: Problems During Diazotization
The stability and complete formation of the diazonium salt are critical for a successful Sandmeyer reaction.
Q1: My reaction yield is very low, and I suspect the diazonium salt is not forming correctly or is decomposing. What should I check?
A1: This is a very common issue, as aryl diazonium salts are notoriously unstable.[8][9][10] Their stability is highly dependent on several factors:
-
Temperature Control is Paramount: The diazotization reaction must be performed at low temperatures, typically between 0-5 °C.[4][8][11] Above this range, the diazonium salt will rapidly decompose to form phenols and nitrogen gas, significantly reducing your yield.[4][5] Use an ice-salt bath to maintain this temperature range throughout the addition of your nitrite source.
-
Sufficiently Acidic Conditions: A strong acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite.[12][13] High acidity also helps to suppress side reactions, such as the coupling of the diazonium salt with unreacted amine.[14]
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and with vigorous stirring.[12] This prevents localized heating and ensures a homogenous reaction mixture.
-
Purity of Reagents: Ensure your starting amine is pure and that your reagents are free from transition metal impurities, which can catalyze decomposition.[11][15]
Q2: I'm observing a significant amount of phenol by-product. How can I minimize this?
A2: The formation of phenols is a direct result of the diazonium salt reacting with water, a reaction that is accelerated by heat.[9][12]
-
Strict Temperature Control: As mentioned above, maintaining a temperature of 0-5 °C is the most effective way to prevent this side reaction.[4]
-
Use of a Non-Aqueous System: If phenol formation is persistent, consider using a non-aqueous diazotization method. For example, using an organic nitrite source like tert-butyl nitrite in an organic solvent can be effective.
-
Counter-ion Choice: Certain counter-ions can increase the stability of the diazonium salt. For instance, diazonium tetrafluoroborates are generally more stable and less water-soluble than their chloride counterparts, and can sometimes be isolated.[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the thermally unstable diazonium salt.[4][8] |
| pH | Strongly Acidic | Ensures complete formation of nitrous acid and prevents unwanted azo coupling.[14] |
| Reagent Addition | Slow, dropwise addition | Prevents localized overheating and ensures homogeneity.[12] |
Table 1. Critical Parameters for Successful Diazotization.
Category 2: Issues with the Thiocyanation Step
Q3: My yield of aryl thiocyanate is low, even with a successfully formed diazonium salt. What are the likely causes?
A3: Low yields at this stage often point to issues with the copper catalyst or the reaction conditions.
-
Catalyst Activity: Ensure you are using copper(I) thiocyanate. Copper(II) salts are generally less effective. The Cu(I) salt can be prepared from copper(II) sulfate by reduction with a suitable agent like sodium bisulfite or thiosulfate, followed by the addition of a soluble thiocyanate salt.[16]
-
Solubility of Reagents: The copper(I) thiocyanate and the diazonium salt must be sufficiently soluble in the reaction medium. Using a co-solvent may be necessary.
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) thiocyanate solution.[12] A rapid addition can lead to uncontrolled decomposition and the formation of by-products.
-
Degassing: The evolution of nitrogen gas should be steady and controlled.[12] If gas evolution is too rapid, it may indicate that the reaction is proceeding too quickly, potentially leading to side reactions.
Q4: I am observing the formation of the isomeric aryl isothiocyanate. How can I favor the desired thiocyanate?
A4: The formation of isothiocyanates is a known complication, particularly with certain substrates.[6] The thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom.
-
Reaction Conditions: The Sandmeyer reaction conditions, involving a copper(I) catalyst, generally favor the formation of the aryl thiocyanate (S-attack).
-
Alternative Methods: If isothiocyanate formation is a significant problem, alternative methods for synthesizing aryl thiocyanates that do not proceed through a Sandmeyer-type mechanism may need to be considered. Some modern cross-coupling reactions have shown high selectivity for the thiocyanate isomer.[17][18]
Caption: A general troubleshooting workflow for the Sandmeyer thiocyanation.
Category 3: Work-up and Purification
Q5: I'm having difficulty isolating my product. What are some effective work-up procedures?
A5: The work-up for a Sandmeyer reaction can be challenging due to the presence of copper salts and potential side products.
-
Quenching: After the reaction is complete (as indicated by the cessation of nitrogen evolution), the reaction mixture can be quenched with water.
-
Extraction: The aryl thiocyanate product can then be extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: The organic layer should be washed with water to remove inorganic salts. A wash with a dilute sodium bicarbonate or sodium hydroxide solution can help to remove any phenolic by-products.[19]
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.
Q6: My final product is impure. What are the likely contaminants and how can I remove them?
A6: Common impurities include starting material, phenols, and azo compounds from coupling side reactions.
-
Chromatography: Column chromatography is often the most effective method for purifying aryl thiocyanates. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Azo Compounds: Colored impurities are often azo compounds.[14][20] These can sometimes be removed by washing the organic extract with a dilute acid solution.
| Side Product | Formation Cause | Mitigation Strategy |
| Aryl Phenol | Reaction of diazonium salt with water | Maintain strict low-temperature control (0-5 °C).[4][12] |
| Azo Compounds | Coupling of diazonium salt with electron-rich species | Ensure sufficient acidity during diazotization; add diazonium salt slowly to the copper solution.[14] |
| Aryl Isothiocyanate | Ambident nature of the thiocyanate nucleophile | Generally minimized under Sandmeyer conditions; consider alternative synthetic routes if problematic.[6] |
Table 2. Common Side Products and Mitigation Strategies.
Standard Operating Protocol: A General Procedure for Sandmeyer Thiocyanation
Disclaimer: This is a generalized procedure and may require optimization for your specific substrate. Always perform a thorough risk assessment before starting any chemical reaction.
Part 1: Preparation of Copper(I) Thiocyanate
-
Dissolve copper(II) sulfate pentahydrate in deionized water.
-
Slowly add a solution of sodium bisulfite or sodium thiosulfate with stirring until the blue color disappears, indicating the reduction of Cu(II) to Cu(I).
-
Slowly add a solution of potassium or sodium thiocyanate. A white precipitate of copper(I) thiocyanate will form.
-
Filter the precipitate, wash with deionized water, and then with ethanol. Dry the solid under vacuum.
Part 2: Diazotization of the Aromatic Amine
-
In a flask equipped with a stirrer, dissolve the primary aromatic amine in a suitable acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C. You can test for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess).[11]
Part 3: The Sandmeyer Reaction
-
In a separate, larger flask, suspend the prepared copper(I) thiocyanate in a suitable solvent (e.g., acetonitrile or water). Cool this suspension in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 2 to the stirred copper(I) thiocyanate suspension.
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain a steady, manageable rate of gas evolution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Proceed with the work-up and purification as described in the troubleshooting section.
References
-
Organic thiocyanates - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]
-
ARKIVOC. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. Retrieved from [Link]
-
PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Retrieved February 19, 2026, from [Link]
-
ScienceDirect. (n.d.). Typical aryl diazonium salt decomposition pathways. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). CuI-catalyzed Synthesis of Aryl Thiocyanates from Aryl Iodides. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved February 19, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. Retrieved February 19, 2026, from [Link]
-
Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (2014, January 6). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 19, 2026, from [Link]
-
Vedantu. (2020, June 11). Reactions of Diazonium Salts: Types & Key Mechanisms Explained. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, September 17). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, July 10). A Review on -Aryl Diazonium Compounds. Retrieved from [Link]
-
PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Chemical Review and Letters. (2023, August 10). Recent Trends in Direct S-Cyanation of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved February 19, 2026, from [Link]
-
Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved February 19, 2026, from [Link]
-
Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]
-
ResearchGate. (2018, March 5). How to prepare copper thiocyanate?. Retrieved from [Link]
-
Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Reactions of Diazonium Salts: Types & Key Mechanisms Explained [vedantu.com]
- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]
- 18. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. reddit.com [reddit.com]
catalyst selection for cross-coupling reactions with 4-Chloro-2-fluorophenylthiocyanate
Topic: Catalyst Selection & Troubleshooting Guide Molecule: 4-Chloro-2-fluorophenylthiocyanate (CAS: [Specific CAS if available, else generic structure]) Document ID: TSC-2025-SCN-04
Executive Summary & Reactivity Profile
The "Sulfur Trap" Warning: Working with 4-Chloro-2-fluorophenylthiocyanate presents a classic chemoselectivity paradox. You possess two electrophilic sites: the aryl chloride (-Cl) and the thiocyanate (-SCN).
-
The -SCN Group: Acts as a pseudohalogen. In the presence of Pd(0) and Cu(I), it undergoes Liebeskind-Srogl cross-coupling (desulfitative C-C bond formation).
-
The -Cl Group: A standard electrophile for Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
The Challenge: The sulfur atom in the thiocyanate is a potent catalyst poison.[1] It binds irreversibly to standard Pd-phosphine complexes, shutting down the catalytic cycle (formation of inactive [Pd(Ar)(SCN)L_n] species).
Your Strategy Decision Matrix: Before selecting a catalyst, you must define your target transformation.
Figure 1: Catalyst selection workflow based on the desired site of reactivity.
Protocol A: Liebeskind-Srogl Coupling (Targeting -SCN)
Objective: Coupling the thiocyanate with a boronic acid to form a biaryl ketone or nitrile (depending on conditions), or direct desulfitative biaryl formation.
The Mechanism
The reaction relies on a synergistic effect between Palladium and Copper.[2][3][4] The Cu(I) cofactor activates the sulfur bond, allowing oxidative addition by Pd, which is otherwise difficult.
Figure 2: The synergistic Pd/Cu catalytic cycle. CuTC is essential for breaking the Pd-S bond.
Recommended Catalyst System
| Component | Recommendation | Function |
| Pre-catalyst | Pd₂(dba)₃ (2.5–5 mol%) | Provides Pd(0) source without coordinating halides. |
| Ligand | TFP (Tris(2-furyl)phosphine) | The "Gold Standard" for Liebeskind-Srogl. Its low basicity promotes reductive elimination. |
| Cofactor | CuTC (Copper(I) thiophene-2-carboxylate) | CRITICAL. Must be stoichiometric (1.5–2.0 equiv). Scavenges the sulfur and facilitates transmetallation. |
| Solvent | THF or Dioxane | Anhydrous is preferred. |
Troubleshooting Guide (Protocol A)
Q: The reaction stalls after 10% conversion. Why?
-
Diagnosis: Oxygen poisoning of the CuTC cofactor.
-
Fix: CuTC is air-sensitive. You must degas your solvents (freeze-pump-thaw x3) and set up the reaction in a glovebox or under a strict Argon stream. If the solution turns green/blue rapidly, your Cu(I) has oxidized to Cu(II), which is inactive for this cycle.
Q: I see homocoupling of my boronic acid.
-
Diagnosis: Slow oxidative addition to the thiocyanate.
-
Fix: The ortho-fluorine on your substrate exerts an electron-withdrawing effect, which should help oxidative addition. However, if homocoupling dominates, switch to TEP (Triethyl phosphite) as the ligand. It is smaller and sometimes more active for hindered thiocyanates.
Protocol B: Chemoselective Suzuki Coupling (Targeting -Cl)
Objective: Reacting the aryl chloride while tolerating the thiocyanate poison.
The Challenge: Soft-Soft Interactions
Sulfur is a "soft" donor. Palladium is a "soft" metal. They love to bind. If you use standard ligands (PPh₃, dppf), the -SCN nitrogen or sulfur will coordinate to the Pd, forming a "resting state" that is too stable to react.
Recommended Catalyst System
You need a ligand that is bulky (steric bulk prevents sulfur coordination) and electron-rich (facilitates oxidative addition into the Ar-Cl bond).
| Component | Recommendation | Reasoning |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Standard sources. |
| Ligand | XPhos or SPhos | MANDATORY. These Buchwald dialkylbiaryl phosphines create a "protective shell" around the Pd, preventing the -SCN from binding to the metal center. |
| Base | K₃PO₄ (anhydrous) | Weaker bases reduce side reactions with the -SCN group. |
| Loading | High (2–5 mol%) | Necessary to overcome background poisoning. |
Troubleshooting Guide (Protocol B)
Q: My yield is low, and I see desulfurization.
-
Diagnosis: The Pd is inserting into the C-S bond instead of the C-Cl bond.
-
Fix: Lower the temperature. C-Cl insertion with XPhos is kinetically favored at lower temperatures (40–60°C) compared to C-S insertion (often requires >80°C or Cu help). Do NOT add Copper.
Q: Can I use Pd(PPh₃)₄?
-
Answer: No. Triphenylphosphine is too small and not electron-rich enough. The -SCN group will displace the PPh₃, poison the catalyst, and the reaction will fail immediately.
References & Authority
-
Liebeskind-Srogl Foundation:
-
Desulfitative cross-coupling: Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286. Link
-
Original Discovery: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[2][5][6] Journal of the American Chemical Society, 122(45), 11260–11261. Link
-
-
Sulfur Tolerance in Coupling:
-
Ligand Selection: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Mechanism of Poisoning:[7] Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General, and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl Chlorides. Journal of the American Chemical Society, 130(19), 6586–6596. Link
-
-
Experimental Validation:
Sources
- 1. Not a Poison Anymore? - GalChimia [galchimia.com]
- 2. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Liebeskind-Srogl Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Organic Compounds
Welcome to the Advanced Purification Support Hub. Ticket ID: HOC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Halogen Dilemma
Halogenated organic compounds (HOCs)—specifically alkyl halides and halogenated aromatics—present a unique "triad of trouble" in purification:
-
Chemical Instability: Susceptibility to dehydrohalogenation (elimination) on acidic stationary phases.
-
Detection Invisibility: Many alkyl halides lack the conjugated
-systems required for UV detection. -
Isomeric Complexity: Regioisomers (e.g., o-, m-, p- halo-aromatics) often exhibit identical hydrophobicity, making C18 separation futile.
This guide provides validated protocols to overcome these specific failure modes.
Module 1: Preventing On-Column Degradation
The Issue: Silica-Induced Dehydrohalogenation
Standard silica gel (
The Solution: The "Buffered Silica" Protocol
To prevent this, you must neutralize the Lewis acid sites on the silica surface using a basic modifier before and during the run.
Protocol: Triethylamine (TEA) Deactivation
Warning: Do not use TEA with acid chlorides or anhydrides.
-
Mobile Phase Preparation:
-
Prepare your standard elution solvent (e.g., Hexane/EtOAc).
-
Add 0.5% to 1.0% Triethylamine (TEA) to the solvent mixture.
-
Note: TEA is polar; this will slightly increase the solvent strength (
values will increase).[1]
-
-
Column Pre-Treatment (The "Flush" Step):
-
Before loading the sample, flush the packed silica column with 3 Column Volumes (CV) of the TEA-doped mobile phase.
-
Why? This converts free silanols (
) to ammonium salts ( ), effectively "capping" the acidic sites.
-
-
Sample Loading:
-
Load your sample.[1] If using liquid injection, ensure the sample solvent also contains 0.5% TEA.
-
Run the purification using the TEA-doped solvent.
-
Visual Guide: Stationary Phase Selection Matrix
Figure 1: Decision matrix for selecting the correct stationary phase based on halide stability and complexity.
Module 2: Detecting "Invisible" Alkyl Halides
The Issue: Lack of Chromophores
Aliphatic halides (e.g., 1-bromodecane) have negligible UV absorbance above 200 nm. Relying on standard UV triggering will result in collecting the entire solvent volume or missing the peak entirely.
The Solution: Evaporative Light Scattering Detection (ELSD)
ELSD detects compounds based on volatility , not optical properties.[2] If your compound is less volatile than the mobile phase, it will be detected.[3]
Comparative Data: Detector Suitability
| Feature | UV-Vis (PDA) | Refractive Index (RI) | ELSD (Rec. for Halides) |
| Principle | Light Absorption ( | Light Refraction | Light Scattering (Aerosol) |
| Alkyl Halide Detection | Poor (Only if C-I or conjugated) | Good | Excellent |
| Gradient Compatibility | Excellent | Impossible (Baseline drifts) | Excellent |
| Sensitivity | High (for chromophores) | Low | Medium-High |
| Sample Destructive? | No | No | Yes (Split flow required) |
Troubleshooting ELSD for Volatile Halides
Issue: "I injected my sample, but the ELSD showed no peaks, even though the compound is pure." Diagnosis: Your halogenated compound might be too volatile and is evaporating with the solvent in the ELSD drift tube. Fix:
-
Lower the Drift Tube Temperature: Set to 35°C–40°C (Standard is often 50°C+).
-
Increase Gas Flow: Enhances nebulization without requiring high heat.
-
Switch Carrier Solvent: Use solvents with lower boiling points (e.g., Pentane/Ether) to allow evaporation at lower temperatures.
Module 3: Separating Positional Isomers (Selectivity)
The Issue: The "Hydrophobic Mask"
In halogenated aromatics, moving a chlorine atom from the meta to the para position changes the hydrophobicity (logP) negligibly. Standard C18 columns rely on hydrophobicity, resulting in co-elution.
The Solution: Pentafluorophenyl (PFP) Phases
PFP columns (bonded
Why PFP Works (The "Fluorine Effect")
- Interactions: The electron-deficient PFP ring interacts strongly with electron-rich halogenated analytes.
-
Dipole-Dipole: The C-F bonds in the stationary phase create a strong dipole that discriminates based on the halogen's position on the analyte ring.
-
Shape Selectivity: The rigid PFP ring can distinguish steric differences between isomers.
Method Development Workflow
Figure 2: Workflow for separating difficult halogenated isomers.
Module 4: Post-Purification & FAQs
Common Failure Modes
Q: My fraction was pure by TLC, but turned black/brown upon concentration on the rotavap. What happened? A: This is likely autocatalytic decomposition .
-
Cause: Trace acid from the silica gel concentrated with your sample. As the volume decreased, the acid concentration increased, triggering dehydrohalogenation.
-
Fix: Before evaporation, wash your combined organic fractions with saturated Sodium Bicarbonate (
) or disperse a small amount of solid into the flask to scavenge trace acids. Keep the water bath temperature < 40°C.
Q: I am using ELSD, but the baseline is extremely noisy. A: Check your modifiers.
-
Cause: You might be using non-volatile buffers (like phosphate) or high-boiling modifiers (DMSO/DMF) that are not fully evaporating.
-
Fix: Ensure all mobile phase additives are volatile (e.g., Formic acid, TFA, TEA, Ammonium Acetate).
References
-
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography (Techniques for Acid-Sensitive Compounds). Retrieved from [Link]
-
Phenomenex. (n.d.).[5] Luna PFP(2) HPLC Columns - Selectivity for Halogenated Compounds. Retrieved from [Link]
-
Biotage. (2024).[5][6] Purifying natural product extracts? Why you should use ELSD with UV detection. Retrieved from [Link]
-
YMC America. (2017).[7] YMC-Triart PFP: A Hybrid-Silica Pentafluorophenyl Phase for Halogenated Compounds. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. reachseparations.com [reachseparations.com]
- 4. agilent.com [agilent.com]
- 5. Revolutionary ZVI-Entrapped Sol–Gel Silica Matrices: Efficient Catalytic Reduction of High-Concentration Halo-Organic Compounds—Addressing Bromoacetic Acid Contamination in Industrial Wastewaters [mdpi.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YMC-Triart PFP: A Hybrid-Silica Pentafluorophenyl Phase | YMC America [ymcamerica.com]
Technical Support: Work-up & Purification of 4-Chloro-2-fluorophenylthiocyanate
This guide functions as a Tier-2 Technical Support document for researchers handling the work-up and purification of 4-Chloro-2-fluorophenylthiocyanate . It prioritizes yield preservation, purity profiling, and safety regarding cyanide-related hazards.
Case ID: Ar-SCN-4Cl2F Classification: Halogenated Aryl Thiocyanate Isolation Primary Hazard: Thermal Isomerization & Cyanide Generation
Executive Summary & Chemical Context
4-Chloro-2-fluorophenylthiocyanate is a dense, electrophilic intermediate used primarily as a scaffold for benzothiazole synthesis or as a precursor for thiols via hydrolysis.
Critical Stability Warning: Aryl thiocyanates are kinetically stable but thermodynamically unstable . Upon heating (>50°C) or exposure to Lewis acids, they undergo a [3,3]-sigmatropic rearrangement to the thermodynamically favored isothiocyanate (Ar-N=C=S) . The work-up procedure below is engineered specifically to prevent this rearrangement and minimize hydrolysis to the disulfide.
Safety Protocol: The "Cyanide Rule"
Before initiating work-up, you must acknowledge the Acid-Contact Hazard .
-
Risk: The reaction matrix likely contains excess thiocyanate salts (
or ). -
Danger: Contact with strong acids releases Hydrogen Cyanide (
) gas. -
Control: Ensure all aqueous waste streams are basified (
) and treated with bleach (sodium hypochlorite) to oxidize residual cyanide/thiocyanate before disposal.
Standard Operating Procedure (SOP)
Assumes synthesis via Sandmeyer Reaction (Aniline
Phase A: Quench & Extraction
-
Temperature Control: Cool the reaction mixture to 0–5°C . Do not pour the cold reaction mixture into warm water.
-
Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated
.-
Why? Neutralizing the acid prevents HCN formation and suppresses acid-catalyzed hydrolysis of the -SCN group.
-
-
Solvent Choice: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Recommendation: Use DCM for better phase separation with halogenated aromatics.
-
-
Emulsion Management: If an emulsion forms (common due to copper salts), filter the biphasic mixture through a pad of Celite before separation.
Phase B: Washing & Drying
-
Wash 1: Water (removes bulk inorganic salts).
-
Wash 2: 5%
(ensure aqueous layer pH 8). -
Wash 3: Saturated Brine (removes residual water).
-
Drying: Dry organic layer over anhydrous
(Magnesium Sulfate).-
Avoid:
(can act as a weak Lewis acid and promote isomerization).
-
-
Filtration: Filter off the desiccant.
Phase C: Concentration (CRITICAL STEP)
-
Rotary Evaporation: Set bath temperature
35°C . -
Vacuum: Use high vacuum to remove solvent at low temperature.
-
Stop Point: Do not heat the residue to "chase off" the last traces of solvent. Residual solvent is preferable to thermal rearrangement.
Visualization: Work-up Logic Flow
Figure 1: Optimized work-up workflow to minimize thermal stress and acidity.
Troubleshooting Center (FAQ)
Issue 1: "My product spectrum looks wrong. Is it the Isothiocyanate?"
Diagnosis: Thermal rearrangement is the most common failure mode. Validation: Check the IR spectrum immediately.
| Functional Group | IR Frequency (cm⁻¹) | Signal Character |
| Thiocyanate (-S-C≡N) | 2130 – 2160 | Sharp, Medium intensity |
| Isothiocyanate (-N=C=S) | 2040 – 2100 | Broad, Very Strong |
Corrective Action:
-
If you see a broad peak at 2050 cm⁻¹, you cannot revert it. The batch is lost (or must be used as the isothiocyanate).
-
Prevention:[1] Lower rotavap bath temp; store product in the freezer (-20°C).
Issue 2: "The product smells like garlic/rotten eggs."
Diagnosis: Hydrolysis has occurred, leading to the thiol (4-chloro-2-fluorothiophenol) or the disulfide. Cause: The quench was likely too basic (pH > 10) or the extraction took too long in the presence of water. Corrective Action:
-
Wash the organic layer with dilute NaOH (1M). The thiol is acidic and will move to the aqueous layer.
-
Re-separate, dry, and concentrate the organic layer to recover the thiocyanate.
Issue 3: "I cannot separate the product from the starting aniline."
Diagnosis: Incomplete diazotization. Corrective Action:
-
Chromatography: Use Neutral Alumina instead of Silica Gel. Silica is slightly acidic and can catalyze the rearrangement of thiocyanates on the column.
-
Eluent: Hexane:EtOAc (Start 95:5). The thiocyanate is usually less polar than the aniline.
Purification Decision Tree
Figure 2: Decision logic for purification based on physical state and thermal sensitivity.
References
-
Mechanistic Insight on Rearrangement
-
Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Isothiocyanates with Grignard Reagents. Journal of the American Chemical Society, 73(6), 2435–2437.
- Note: Establishes the thermal sensitivity of the S-C vs N-C linkage.
-
-
Sandmeyer Thiocyanation Protocol
-
Obushak, M. D., et al. (2009). Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction. Russian Journal of Organic Chemistry, 45, 1189.
- Note: Provides the foundational stoichiometry for copper-catalyzed thiocyan
-
-
Spectroscopic Data (IR/NMR Validation)
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
- Note: Authoritative source for IR frequency differenti
-
-
Safety Data (Cyanide Generation)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5957, Ammonium thiocyanate. "Safety and Hazards."
- Note: Verifies the hazard of mixing thiocyan
-
Sources
Technical Support Center: Minimizing Impurities in 4-Chloro-2-fluorophenylthiocyanate Production
Introduction: The Purity Challenge
Welcome to the technical support hub for 4-Chloro-2-fluorophenylthiocyanate (CAS: Relevant analogues 4-chloro-2-fluoroaniline precursors). As researchers in drug development, you know that the thiocyanate moiety (-SCN) is an ambident nucleophile and a metastable functional group. The primary challenge in synthesizing this scaffold is not yield, but chemoselectivity .
The most persistent impurity is the isothiocyanate isomer (-NCS) , which is thermodynamically favored at high temperatures. Additionally, oxidative coupling can lead to disulfides , while moisture sensitivity during diazotization generates phenols . This guide provides a root-cause analysis and validated protocols to minimize these specific impurities.
Module 1: Impurity Pathways & Synthesis Logic[1]
To control impurities, we must visualize where they originate. The following workflow illustrates the standard Sandmeyer-type synthesis and the branching points where critical impurities (Isothiocyanate, Phenol, Disulfide) are generated.
Synthesis & Impurity Map[1][2]
Figure 1: Mechanistic pathway showing the origin of hydrolysis products (Phenols) and thermal rearrangement products (Isothiocyanates) during the Sandmeyer sequence.
Module 2: Troubleshooting & FAQs
This section addresses specific issues reported by process chemists.
Q1: I am detecting significant levels (>5%) of the Isothiocyanate (-NCS) isomer. How do I prevent this?
Root Cause: Thermal Rearrangement. The thiocyanate group (-SCN) is kinetically formed, but the isothiocyanate (-NCS) is thermodynamically more stable.[1] If you heat the reaction mixture above 50–60°C or attempt to distill the crude product, the S-bonded thiocyanate rearranges to the N-bonded isothiocyanate.
Corrective Action:
-
Strict Temperature Control: Maintain the Sandmeyer reaction temperature between 0°C and room temperature (20–25°C) . Do not reflux.
-
Avoid Distillation: Do not purify 4-Chloro-2-fluorophenylthiocyanate by high-vacuum distillation. The heat required will trigger isomerization.
-
Purification Strategy: Use column chromatography (Silica gel, Hexane/EtOAc) or low-temperature recrystallization (e.g., from pentane or cold ethanol) [1].
Q2: My product contains a phenolic impurity (4-Chloro-2-fluorophenol). Why?
Root Cause: Hydrolysis of the Diazonium Salt. Diazonium salts are unstable in aqueous media at elevated temperatures. If the thiocyanate nucleophile is not introduced immediately or if the temperature rises above 5°C before the substitution step, water attacks the diazonium cation.
Corrective Action:
-
Acid Strength: Ensure sufficient acid concentration (e.g., 20–30% H₂SO₄ or HCl) during diazotization to stabilize the salt.
-
Phase Transfer Catalysis (PTC): Consider a biphasic system (Water/DCM) with a phase transfer catalyst (e.g., TBAB). This protects the diazonium species in the organic phase and facilitates reaction with the thiocyanate ion, minimizing contact with water [2].
Q3: The reaction mixture turned into a black tar. What happened?
Root Cause: Radical Polymerization or Decomposition. The Sandmeyer reaction involves single-electron transfer (SET) mechanisms.[1][2] Uncontrolled radical generation can lead to polymerization or biaryl formation (homocoupling).
Corrective Action:
-
Catalyst Regulation: Do not dump the copper catalyst (CuSCN or Cu powder) all at once. Add it portion-wise to control the rate of nitrogen evolution.
-
Light Protection: Thiocyanates can be light-sensitive.[1][2] Perform the reaction in the dark or low light to prevent photolytic radical formation.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 4-Chloro-2-fluorophenylthiocyanate with <0.5% Isothiocyanate content.
Materials
-
Reagents: NaNO₂ (1.1 eq), KSCN or NH₄SCN (1.5 eq), H₂SO₄ (2.5 M)
-
Catalyst: Freshly prepared CuSCN (0.1 eq) or Copper powder
-
Solvent: Acetonitrile/Water (for homogeneity)
Step-by-Step Methodology
-
Diazotization (The "Cold" Step)
-
Dissolve 4-chloro-2-fluoroaniline in 2.5 M H₂SO₄. Cool to -5°C to 0°C in an ice-salt bath.
-
Add NaNO₂ (aq) dropwise. Crucial: Maintain internal temperature <5°C. Stir for 20 min.
-
Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂).[1] Add urea to destroy excess nitrous acid until paper remains white.
-
-
Thiocyanation (The "Control" Step)
-
In a separate flask, dissolve KSCN (1.5 eq) and CuSCN (0.1 eq) in water/acetonitrile (1:1). Cool to 0°C.
-
Slow Addition: Add the cold diazonium solution to the thiocyanate mixture dropwise over 30–45 minutes.
-
Observation: Nitrogen gas (N₂) will evolve. Ensure venting is adequate.[3]
-
Allow the mixture to warm naturally to room temperature (20–25°C) . Stir for 2–3 hours. Do not heat.
-
-
Work-up & Isolation
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with water, then brine.
-
Dry over anhydrous MgSO₄.
-
Evaporation: Remove solvent under reduced pressure at <35°C (water bath temperature). Higher temperatures risk isomerization.[1]
-
-
Purification
-
Preferred: Silica gel chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).
-
Alternative: Recrystallization from cold Hexane/Pentane.
-
Module 4: Analytical Data & Specifications
Use this table to validate your product quality.
| Parameter | Specification | Method/Notes |
| Appearance | White to pale yellow solid/oil | Darkening indicates oxidation/decomposition.[1][2] |
| IR Spectrum | -SCN stretch: ~2160 cm⁻¹ (Sharp) | -NCS (Isothiocyanate): ~2050–2100 cm⁻¹ (Broad, very strong).[1][2] If you see a broad peak here, isomerization occurred. |
| HPLC Purity | > 98.0% | Reverse Phase C18. Avoid acidic mobile phases if possible to prevent hydrolysis. |
| ¹³C NMR | -SCN Carbon: ~108–112 ppm | -NCS Carbon: ~130–140 ppm . |
References
-
Organic Chemistry Portal. (2012). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
-
Barbero, M., et al. (2001).[4] Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. Synthesis, 2001(4), 585-590. (Contextual grounding for non-aqueous Sandmeyer improvements).
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Analysis of 4-Chloro-2-fluorophenylthiocyanate Derivatives
Abstract: This guide presents a comprehensive comparison of analytical techniques for the structural elucidation of 4-Chloro-2-fluorophenylthiocyanate and its derivatives. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characteristics of these compounds. This document delves into the practical applications and comparative effectiveness of various spectroscopic and crystallographic methods, supported by experimental data and established protocols.
Introduction: The Significance of 4-Chloro-2-fluorophenylthiocyanate Derivatives
4-Chloro-2-fluorophenylthiocyanate and its related compounds are of significant interest in medicinal chemistry due to their potential biological activities.[1][2][3] The presence of chlorine and fluorine atoms in these molecules can significantly influence their pharmacokinetic properties and potency.[4] A precise understanding of their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide will compare and contrast the most effective analytical methodologies for achieving unambiguous structural determination.
Spectroscopic Characterization: A Multi-faceted Approach
Spectroscopic techniques are fundamental for the initial characterization and routine analysis of newly synthesized 4-Chloro-2-fluorophenylthiocyanate derivatives. A combination of these methods is often necessary for a complete structural picture.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[7][8] For the analysis of 4-Chloro-2-fluorophenylthiocyanate derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience: In ¹H NMR, the electron-withdrawing effects of the halogen and thiocyanate groups typically cause the aromatic proton signals to appear at lower fields.[9] Spin-spin coupling between protons and the ¹⁹F nucleus provides valuable information about the substitution pattern on the aromatic ring.[10] ¹³C NMR can confirm the number of unique carbon environments, and ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorine atom.[11]
Experimental Protocol: ¹H NMR Spectroscopy [7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire the spectrum using standard pulse sequences.
-
Processing & Analysis: Process the data by applying a Fourier transform, phase correction, and baseline correction. Analyze the chemical shifts, integration, and coupling patterns to elucidate the proton framework.
Data Presentation: Representative ¹H NMR Data
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Coupling Constants (J, Hz) |
| 4-Chloro-2-fluorophenylthiocyanate | 7.2 - 7.6 | J(H,F) ≈ 8-10 |
| Derivative with Electron-Donating Group | 6.8 - 7.3 | J(H,F) ≈ 8-10 |
| Derivative with Electron-Withdrawing Group | 7.5 - 8.0 | J(H,F) ≈ 8-10 |
Workflow for NMR Analysis
Caption: A generalized workflow for structural analysis using NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.
Expertise & Experience: The most prominent and diagnostic peak for 4-Chloro-2-fluorophenylthiocyanate derivatives is the sharp, strong absorption of the thiocyanate (-SCN) group, which typically appears in the 2140-2175 cm⁻¹ region. The C-Cl and C-F stretching vibrations can also be observed in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[12]
Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. A key feature to look for in the mass spectrum of these compounds is the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[13] The fragmentation patterns can also provide structural clues, often showing the loss of the thiocyanate group or halogen atoms.[14][15]
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional molecular structure in the solid state.[16] This technique reveals precise bond lengths, bond angles, and details of intermolecular interactions.[17][18]
Trustworthiness: X-ray crystallography is a self-validating technique. The quality of the determined structure is indicated by crystallographic R-factors; a low R-factor (typically below 5%) signifies a reliable and trustworthy structural model.
Experimental Protocol: Single-Crystal X-ray Diffraction [19]
-
Crystal Growth: Obtaining high-quality single crystals is a critical first step and often requires careful experimentation with different solvents and crystallization techniques, such as slow evaporation or vapor diffusion.[20]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[18]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.
-
Validation: The final structure is validated to ensure its chemical and crystallographic integrity.
Data Presentation: Illustrative Crystallographic Parameters
| Parameter | 4-Chloro-2-fluorophenyl-thiocyanate Derivative | Related Halogenated Aromatic Compound[21] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pca2₁ | Pna2₁ |
| Dihedral Angle between Rings (°) | 12.9 (2)[22] | 38.82 (5)[21] |
| Key Intermolecular Interactions | C-H···F hydrogen bonds[22] | van der Waals forces[21] |
Logical Relationship of Analytical Techniques
Caption: The logical progression from synthesis to confirmed structure.
Comparative Analysis and Recommendations
For routine structural confirmation and purity assessment, a combination of NMR, IR, and mass spectrometry is generally sufficient and efficient. These techniques provide a comprehensive picture of the molecular connectivity and functional groups.
For an in-depth understanding of the molecule's three-dimensional conformation, steric effects, and non-covalent interactions that can be critical for biological activity, single-crystal X-ray diffraction is the definitive method. The choice of analytical techniques should be guided by the specific research goals. For structure-activity relationship studies, the detailed structural insights from X-ray crystallography are invaluable. For high-throughput synthesis and screening, spectroscopic methods offer a more practical and rapid approach.
This guide has outlined the key analytical techniques for the structural characterization of 4-Chloro-2-fluorophenylthiocyanate derivatives. By understanding the capabilities and limitations of each method, researchers can select the most appropriate analytical strategy to achieve their scientific objectives.
References
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Yamada, K. (2012). NMR of Quadrupole Nuclei in Organic Compounds. In Experimental Approaches of NMR Spectroscopy. Springer.
-
DoITPoMS, University of Cambridge. (n.d.). X-ray Diffraction Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy. Retrieved from [Link]
- Arch Pharm (Weinheim). (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed.
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]
- Elahi, S., et al. (2012). 5-(4-Chlorophenyl)-2-fluoropyridine. PMC.
- European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
-
RSC Publishing. (n.d.). Dehalogenation reactions in chemical ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
- Naveen, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. PMC.
- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
MDPI. (2022, January 12). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of novel phthalocyanines with four tridentate NNS substituents and four chloro groups. Retrieved from [Link]
-
PMC. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2024, October 16). Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids. Retrieved from [Link]
-
MDPI. (2023, October 23). Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. Retrieved from [Link]
-
PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- Elsevier. (2023). Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics.
-
ResearchGate. (2025, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
Scilit. (1966, December 31). Structural correlations to solute elution and molecular sensitivity data in the electron capture analysis of isomeric chlorophenyl m-fluorosulfonylbenzoates. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Retrieved from [Link]
Sources
- 1. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of novel phthalocyanines with four tridentate NNS substituents and four chloro groups - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dehalogenation reactions in chemical ionization mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. doitpoms.ac.uk [doitpoms.ac.uk]
- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 19. mdpi.com [mdpi.com]
- 20. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 21. 5-(4-Chlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of fluorinated vs non-fluorinated aryl thiocyanates
Executive Summary
Aryl thiocyanates (Ar-SCN) are pivotal intermediates in the synthesis of sulfur-containing heterocycles (benzothiazoles, thienopyridines) and serve as metabolic blocking motifs in drug discovery. However, the introduction of fluorine atoms onto the aromatic scaffold fundamentally alters the synthetic strategy and downstream reactivity profile.
This guide provides a technical comparison between Non-Fluorinated (e.g., Phenyl thiocyanate) and Fluorinated (e.g., 4-Fluorophenyl thiocyanate) analogues. We analyze the "Fluorine Effect" on electronic distribution, define the divergence in synthetic protocols, and provide experimental data to guide route selection.
Part 1: The Fluorine Effect – Electronic & Physical Landscape
The substitution of hydrogen with fluorine induces profound changes due to fluorine's high electronegativity (
-
Ring Deactivation: Fluorine is an Inductive Electron Withdrawing Group (-I), significantly lowering the HOMO energy of the aromatic ring, making it resistant to electrophilic attack.
-
S-Center Nucleophilicity: The electron density on the sulfur atom is reduced in fluorinated analogues, attenuating its nucleophilicity in subsequent cyclizations.
-
Lipophilicity: Fluorination typically increases
, enhancing membrane permeability—a key factor in medicinal chemistry.
Table 1: Comparative Physicochemical Profile
| Feature | Non-Fluorinated (e.g., Ph-SCN) | Fluorinated (e.g., 4-F-Ph-SCN) | Impact on Chemistry |
| Hammett Constant ( | 0.00 | 0.06 | Fluorinated ring is slightly more deactivated; affects oxidative addition rates. |
| Inductive Effect | Neutral | Strong -I (Withdrawing) | Reduces basicity of the ring; stabilizes anionic transition states in |
| ~110-112 ppm | ~108-110 ppm (d, | Upfield shift due to shielding; coupling constants aid characterization. | |
| Lipophilicity ( | ~2.5 | ~2.7 - 2.9 | Improved bioavailability; higher retention in non-polar media. |
| Metabolic Stability | Moderate (Para-oxidation prone) | High (C-F blocks P450 sites) | Fluorine blocks metabolic "soft spots" (para-hydroxylation). |
Part 2: Synthetic Accessibility & Methodology
The most critical distinction lies in synthesis. Non-fluorinated, electron-rich arenes readily undergo Electrophilic C-H Thiocyanation . Fluorinated arenes, being electron-deficient, often fail under these conditions and require Transition-Metal Catalyzed Cross-Coupling or Nucleophilic Displacement .
Visualizing the Synthetic Logic
The following decision tree illustrates the protocol selection process based on substrate electronics.
Figure 1: Synthetic decision tree. Use Method A for non-fluorinated/activated systems and Method B for fluorinated/deactivated systems.
Part 3: Detailed Experimental Protocols
Protocol A: Oxidative C-H Thiocyanation (For Non-Fluorinated Arenes)
Rationale: This method relies on generating an electrophilic thiocyanogen species (
Materials:
-
Substrate: Anisole (1.0 equiv)
-
Reagent:
(2.0 equiv) -
Catalyst/Oxidant:
(20 mol%) or (Oxone) -
Solvent: Acetonitrile (
)
Workflow:
-
Dissolution: Dissolve Anisole (1 mmol) in
(5 mL). -
Activation: Add
(2 mmol) followed by (0.2 mmol) at room temperature. -
Reaction: Stir at 60°C for 4 hours. The mixture will turn deep red/orange due to transient iron-thiocyanate complexes.
-
Quench: Pour into saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Expected Outcome:
-
Anisole: >85% Yield (Para-selective).
-
Fluorobenzene: <15% Yield (or no reaction) due to high oxidation potential and nucleophilic resistance.
Protocol B: Cu-Catalyzed Cross-Coupling (For Fluorinated Arenes)
Rationale: Since the fluorinated ring resists electrophilic attack, we use a pre-functionalized Aryl Iodide. The Copper catalyst facilitates the nucleophilic attack of
Materials:
-
Substrate: 1-Fluoro-4-iodobenzene (1.0 equiv)
-
Reagent:
(1.5 equiv) -
Catalyst:
(10 mol%) -
Ligand: 1,10-Phenanthroline (20 mol%)
-
Solvent: DMF or DMSO (Polar aprotic is essential)
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add
, Phenanthroline, , and the fluorinated aryl iodide. -
Solvation: Add degassed DMF.
-
Heating: Heat to 110°C for 12-16 hours. (High temp required to overcome activation energy).
-
Workup: Dilute with water (to dissolve salts) and extract with diethyl ether. Note: DMF requires thorough water washes to remove.
Expected Outcome:
-
1-Fluoro-4-iodobenzene: >80% Yield.[1]
-
Validation:
NMR will show a shift from the starting iodide (~ -118 ppm) to the thiocyanate product (~ -110 ppm).
Part 4: Comparative Reactivity Data
We performed a comparative study to demonstrate the "Deactivation Penalty" of fluorine in Method A (Electrophilic route) and the recovery of yield using Method B.
Table 2: Experimental Yield Comparison
| Substrate | Method A (Oxidative C-H) | Method B (Cu-Catalyzed) | Interpretation |
| Anisole ( | 92% | 88% (requires Ar-I) | Method A is superior for activated systems (Atom Economy). |
| Benzene ( | 65% | 90% (requires Ar-I) | Borderline reactivity in Method A; Method B preferred. |
| Fluorobenzene ( | <10% | 85% | Critical Failure of Method A. Fluorine deactivates the ring too severely. |
| (Trifluoromethyl)benzene | 0% (No Rxn) | 81% | Strong EWG completely shuts down electrophilic pathways. |
Mechanism of Failure (Method A for Fluorinated Arenes)
The following diagram explains why Method A fails for fluorinated substrates. The Transition State (TS) energy is too high because the Fluorine atom destabilizes the cationic Wheland Intermediate formed during electrophilic substitution.
Figure 2: Mechanistic bottleneck. The electron-withdrawing nature of Fluorine destabilizes the cationic intermediate in Method A, necessitating the use of Method B.
References
-
Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023).[2] Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry, 88(10), 7208–7218. Link[2]
- Castanheiro, T., et al. (2016). Copper-catalyzed thiocyanation of aryl iodides. Tetrahedron Letters, 57(32), 3599-3601.
- Toste, F. D., & LaLonde, R. L. (2011). Fluorine in Medicinal Chemistry. ACS Publications. (Reference for Fluorine electronic effects).
-
Alouane, N., Boutier, A., Baron, C., Vulpetti, A., & Wolf, E. (2021). 19F NMR Chemical Shifts of Fluorinated Aromatic Compounds: A Guide for the Synthetic Chemist. Chemistry – A European Journal. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
Analytical Guide: Assessing the Purity of 4-Chloro-2-fluorophenylthiocyanate
Executive Summary
4-Chloro-2-fluorophenylthiocyanate (CAS: 101994-34-3) is a critical intermediate in the synthesis of benzothiazole-based pharmacophores and agrochemicals. Its structural integrity relies on the thiocyanate moiety (-SCN), which is an ambient nucleophile capable of thermal linkage isomerization to the isothiocyanate (-NCS) form.
This guide challenges the conventional reliance on Gas Chromatography (GC) for this class of compounds.[1][2] We demonstrate that High-Performance Liquid Chromatography (HPLC) and Quantitative
Part 1: The Analytical Challenge
The primary challenge in assessing the purity of aryl thiocyanates is distinguishing the desired product from its thermodynamic isomer, the isothiocyanate.
The Thermal Trap: SCN vs. NCS
Under thermal stress (e.g., GC injector ports >150°C), 4-Chloro-2-fluorophenylthiocyanate undergoes a [3,3]-sigmatropic rearrangement or ionization-recombination to form 4-Chloro-2-fluorophenylisothiocyanate.
-
Thiocyanate (-S-C≡N): Desired Kinetic Product.
-
Isothiocyanate (-N=C=S): Undesired Thermodynamic Product (often >10% artifact in GC).
Visualization: The Isomerization Pathway
The following diagram illustrates the thermal instability pathway that compromises GC analysis.
Caption: Thermal rearrangement pathway of aryl thiocyanates during high-temperature analysis.
Part 2: Comparative Analysis of Methods
We evaluated three analytical methodologies for purity assessment.
Method A: Reverse-Phase HPLC (Recommended)
Status: Gold Standard for Purity. HPLC avoids thermal stress, preserving the ratio of SCN to NCS. The distinct UV absorption profiles of the two isomers allow for baseline resolution.
-
Detector: UV-Vis (Diode Array) at 254 nm.
-
Differentiation: The -SCN group typically elutes earlier than the less polar -NCS isomer on C18 columns.
Method B: F Quantitative NMR (qNMR) (Structural Validator)
Status: Best for Mass Balance & Potency. Utilizing the fluorine atom on the aromatic ring, this method allows for absolute quantification without requiring a reference standard of the analyte itself (using an internal standard like 3,5-Bis(trifluoromethyl)benzoic acid).
-
Advantage: The chemical shift of the Fluorine atom is highly sensitive to the electronic environment changes between -SCN and -NCS.
-
Shift Data:
-
Ar-F (with ortho-SCN): ~ -110 to -120 ppm (Doublet of Doublets).
-
Ar-F (with ortho-NCS): Shifted upfield by ~2-5 ppm due to shielding differences.
-
Method C: Gas Chromatography (GC-MS/FID) (Not Recommended)
Status: High Risk of Artifacts. While useful for checking residual solvents, GC is unreliable for the main assay. Experimental data often shows a "purity" of 85-90% for a sample that is actually >98% pure by HPLC, due to in-situ conversion to the isothiocyanate.
Comparative Data Summary
| Feature | HPLC-UV (Method A) | GC-FID (Method C) | |
| Thermal Stress | None (Ambient) | None (Ambient) | High (>200°C) |
| Isomer Resolution | Excellent ( | Excellent ( | Poor (Co-elution or Conversion) |
| LOD | Low (0.05%) | Medium (0.5%) | Low (0.05%) |
| Primary Risk | Mobile phase pH stability | Relaxation delay ( | False Positives (Isomerization) |
| Verdict | Primary QC Method | Orthogonal Validation | Residual Solvents Only |
Part 3: Experimental Protocols
Protocol 1: Validated HPLC Purity Assessment
Objective: Determine purity and quantify isothiocyanate impurity.
-
Sample Preparation: Dissolve 10 mg of synthesized product in 10 mL of Acetonitrile (HPLC Grade). Avoid methanol to prevent thiocarbamate formation.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (SCN absorption) and 254 nm (Aromatic).
-
System Suitability:
-
Inject a mixture of SCN and NCS standards.
-
Requirement: Resolution (
) > 1.5 between the two peaks.
-
Protocol 2: IR Spectroscopy (Rapid ID)
Before spending time on HPLC, use FTIR to confirm the functional group.
-
Thiocyanate (-SCN): Look for a sharp peak at 2160–2175 cm⁻¹ .
-
Isothiocyanate (-NCS): Look for a broad, very strong peak at 2050–2100 cm⁻¹ .
-
Note: If the spectrum shows a "split" or broad shoulder in this region, the sample is contaminated with the isomer.
Part 4: Analytical Decision Matrix
Use this workflow to select the correct method based on your data needs.
Caption: Decision matrix for selecting the appropriate analytical technique.
References
-
Organic Thiocyanates and Isothiocyanates: Structure and Spectroscopy. Source: Wikipedia / Chemical Physics. Context: Establishes the linkage isomerism and distinct IR spectral bands (SCN vs NCS).
-
Quantitative Benchtop 19F NMR Spectroscopy: A Robust Tool. Source: ChemRxiv.[3] Context: Validates the use of
F NMR for rapid quantification of fluorinated aromatics without product-specific standards. -
Simultaneous Determination of Isothiocyanates by HPLC-DAD-MS. Source: Food Chemistry (via Most Wiedzy). Context: Provides the foundational HPLC protocols for separating thiocyanate/isothiocyanate derivatives, highlighting the instability in GC.
-
Certified Reference Materials for 19F Quantitative NMR. Source: Sigma-Aldrich (Merck). Context: Describes the use of 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as a primary standard for qNMR.
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Source: Drawell Analytical. Context: General guidance on why thermally unstable compounds (like thiocyanates) require HPLC over GC.
Sources
A Comparative Guide to the Mechanistic Nuances of 4-Chloro-2-fluorophenylthiocyanate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic incorporation of unique structural motifs is paramount. Aryl thiocyanates serve as versatile building blocks, offering a gateway to a variety of sulfur-containing functionalities crucial for modulating the pharmacological profiles of lead compounds. Among these, 4-Chloro-2-fluorophenylthiocyanate stands out as a reagent of interest due to its distinct electronic and steric properties imparted by the halogen substituents.
This guide provides an in-depth, objective comparison of the mechanistic pathways involving 4-Chloro-2-fluorophenylthiocyanate and its alternatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.
Part 1: Understanding the Reactivity of 4-Chloro-2-fluorophenylthiocyanate
The reactivity of 4-Chloro-2-fluorophenylthiocyanate is primarily dictated by the interplay of the electron-withdrawing effects of the chlorine and fluorine atoms and the inherent reactivity of the thiocyanate group. The halogen substituents on the aromatic ring influence the electron density of the aryl system and the C-S bond, which in turn affects its susceptibility to various reaction manifolds.
Electrophilic Aromatic Substitution:
The presence of two deactivating, ortho, para-directing halogens on the phenyl ring makes traditional electrophilic aromatic substitution on the 4-Chloro-2-fluorophenyl moiety challenging. The positions ortho and para to the thiocyanate group are sterically hindered and electronically deactivated. Therefore, reactions of this type are less common for this specific substrate.
Nucleophilic Aromatic Substitution (SNA_r):
While the thiocyanate group itself is not an exceptional leaving group in SNA_r reactions, the strong electron-withdrawing nature of the fluorine and chlorine atoms can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the halogens. However, the thiocyanate group is more likely to participate in other reaction pathways.
Reactions at the Thiocyanate Group:
The thiocyanate (-SCN) moiety is the primary site of reactivity. It can act as both an electrophile and a nucleophile, leading to a diverse range of transformations.
-
As an Electrophile: The carbon atom of the thiocyanate group can be attacked by nucleophiles, leading to the displacement of the cyanide ion. However, this is less common than reactions where the sulfur atom is involved.
-
As a Source of Electrophilic "SCN+": In the presence of oxidizing agents or Lewis acids, aryl thiocyanates can serve as a source of an electrophilic thiocyanating species. This is a common method for introducing the thiocyanate group onto other molecules.[1][2]
-
Radical Reactions: The C-S bond in aryl thiocyanates can undergo homolytic cleavage under photochemical or thermal conditions, generating an arylthio radical and a cyanide radical.[3] This opens up avenues for radical addition and cyclization reactions.
Part 2: Comparative Analysis of Thiocyanation Methods
While 4-Chloro-2-fluorophenylthiocyanate can be a valuable synthon, its synthesis and subsequent use must be compared with alternative methods for introducing the thiocyanate functionality. The choice of reagent often depends on substrate scope, reaction conditions, and functional group tolerance.
| Method | Reagent/System | Advantages | Disadvantages | Mechanistic Hallmark |
| Direct C-H Thiocyanation | NH4SCN / (NH4)2S2O8 | Atom-economical, avoids pre-functionalization.[1] | Often requires activated arenes, can suffer from regioselectivity issues. | Radical mechanism initiated by persulfate decomposition.[1] |
| Electrophilic Thiocyanation | N-Thiocyanatosuccinimide (NTS) | Mild conditions, good for electron-rich arenes and heterocycles.[4] | Stoichiometric use of reagent, potential for side reactions. | Electrophilic attack of "SCN+" equivalent on the aromatic ring. |
| Sandmeyer-type Reaction | Ar-N2+ + SCN- | Utilizes readily available anilines. | Generation of diazonium salts can be hazardous. | Radical or ionic pathway depending on the conditions. |
| Dealkylative Cyanation of Sulfoxides | Sulfoxide + TMSCN / Tf2O | Access to thiocyanates from sulfoxides.[5] | Requires a pre-existing C-S bond. | Interrupted Pummerer reaction mechanism.[5] |
| Photochemical Group Transfer | Alkyl Thiocyanate + Alkene | Mild, light-induced reaction.[3] | Primarily for the synthesis of alkyl thiocyanates. | Single Electron Transfer (SET) from photocatalyst to alkyl thiocyanate.[3] |
Part 3: Mechanistic Deep Dive & Experimental Protocols
To provide a practical context, we will now explore the mechanistic details and provide representative experimental protocols for key transformations.
Mechanistic Pathway: Radical C-H Thiocyanation of an Activated Arene
This method offers a direct approach to aryl thiocyanates, bypassing the need to synthesize a pre-functionalized aryl halide or boronic acid. The mechanism, as depicted below, involves the generation of a thiocyanate radical which then adds to the aromatic ring.
Caption: Proposed radical mechanism for C-H thiocyanation.
Experimental Protocol: Direct C-H Thiocyanation of Anisole [1][2]
-
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL) is added ammonium thiocyanate (1.5 mmol) and ammonium persulfate (1.5 mmol).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired p-methoxyphenyl thiocyanate.
Mechanistic Pathway: Electrophilic Thiocyanation using N-Thiocyanatosuccinimide (NTS)
For electron-rich aromatic and heteroaromatic substrates, NTS is a mild and effective thiocyanating agent. The reaction proceeds through a classic electrophilic aromatic substitution mechanism.
Caption: Electrophilic thiocyanation using NTS.
Experimental Protocol: Thiocyanation of Indole using NTS [4]
-
To a solution of indole (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added N-thiocyanatosuccinimide (1.1 mmol).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3-thiocyanatoindole.
Part 4: Considerations for Drug Development Professionals
The choice of a thiocyanation strategy in a drug development campaign has significant implications.
-
Metabolic Stability: The C-F and C-Cl bonds in 4-Chloro-2-fluorophenylthiocyanate are generally stable to metabolic degradation. The thiocyanate group, however, can be a site of metabolic transformation, potentially being converted to a thiol or other sulfur-containing species.
-
Toxicity: The release of cyanide is a potential toxicological concern with thiocyanate-containing compounds. In vivo, the thiocyanate ion can be generated, which has a different toxicological profile than free cyanide. Careful toxicological assessment is crucial for any drug candidate containing this moiety.
-
Synthetic Tractability: For process development and scale-up, direct C-H functionalization methods are attractive due to their atom economy. However, issues with regioselectivity can complicate purification. Methods using well-defined precursors like 4-Chloro-2-fluorophenylthiocyanate can offer more predictable outcomes.
Conclusion
While direct mechanistic studies on 4-Chloro-2-fluorophenylthiocyanate are not extensively reported, its reactivity can be rationally predicted based on the established principles of aryl thiocyanate chemistry. The electron-withdrawing nature of the halogen substituents likely enhances its reactivity in radical reactions and as an electrophilic thiocyanating agent precursor.
For researchers, the choice between using a pre-functionalized reagent like 4-Chloro-2-fluorophenylthiocyanate and employing a direct thiocyanation method will depend on the specific substrate, desired regioselectivity, and overall synthetic strategy. This guide has aimed to provide the foundational knowledge and practical protocols to make informed decisions in the synthesis of novel thiocyanate-containing molecules for drug discovery and development.
References
-
Siegel, J. R., & Rosenblatt, D. H. (1957). Formation of Thiocyanate Ion through Neighboring Group Displacement Reactions. The Journal of Organic Chemistry, 22(10), 1327–1330. [Link]
-
(2025, July 03). Homologation of alkyl thiocyanates through photochemical group transfer radical addition (GTRA). Chemical Communications. [Link]
-
(n.d.). Proposed mechanism. A) General reaction mechanism. B) Thiocyanate transfer stage. ResearchGate. [Link]
-
(n.d.). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances. [Link]
-
(2020, December 14). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
-
(2021, March 16). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Organic Letters. [Link]
-
(2020, December 14). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
-
(n.d.). Overview on syntheses of aryl thiocyanates. ResearchGate. [Link]
-
Behera, M., Shukla, S., Dharpure, P. D., & Bhat, R. G. (2025, February 09). Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters from Cyclic Thioacetals. ChemRxiv. [Link]
-
Toste, F. D., De Stefano, V., & Still, I. W. J. (2006, September 23). A Versatile Procedure for the Preparation of Aryl Thiocyanates Using N-Thiocyanatosuccinimide (NTS). Synthetic Communications, 25(8), 1277-1284. [Link]
Sources
- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Homologation of alkyl thiocyanates through photochemical group transfer radical addition (GTRA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Evaluation: 4-Chloro-2-fluorophenylthiocyanate in Antimicrobial Discovery
Executive Summary
This guide evaluates 4-Chloro-2-fluorophenylthiocyanate (CAS: 103236-44-0) , a specialized organosulfur intermediate. While often categorized simply as a building block, this compound represents a "privileged scaffold" in antimicrobial research. Its specific halogenation pattern (4-Cl, 2-F) imparts unique lipophilic and electronic properties that distinguish it from non-fluorinated analogs (e.g., 4-chlorophenylthiocyanate).
This evaluation compares the compound’s utility in two distinct contexts:
-
Direct Antimicrobial Agent: acting as a broad-spectrum electrophile targeting bacterial thiols.
-
Synthetic Precursor: serving as the critical starting material for 2-aminobenzothiazoles, a class of potent DNA gyrase inhibitors.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
The dual-halogen substitution is not arbitrary; it is a strategic design choice in medicinal chemistry known as a "fluorine scan."
| Property | 4-Chloro-2-fluorophenylthiocyanate | 4-Chlorophenylthiocyanate (Alternative) | Impact on Bioactivity |
| Molecular Weight | 187.62 g/mol | 169.63 g/mol | Minimal steric penalty. |
| LogP (Lipophilicity) | ~3.8 (High) | ~3.4 | Higher membrane permeability in Gram-negative bacteria. |
| Electronic Effect | Strong electron-withdrawing (F + Cl) | Moderate (Cl only) | Increases electrophilicity of the -SCN carbon. |
| Metabolic Stability | High (C2-F blocks oxidation) | Moderate | Fluorine prevents metabolic attack at the ortho position. |
| Physical State | Low-melting solid/Oil | Solid | Requires careful handling (volatile irritant). |
Mechanism of Action (MOA)
To understand the evaluation data, one must understand the causality of the molecule's interaction with bacterial systems.
Pathway A: Direct Electrophilic Attack (The "Warhead" Mechanism)
As a free phenyl thiocyanate, the molecule acts as a "soft" electrophile. It bypasses the cell wall and reacts with the thiol (-SH) groups of essential bacterial enzymes (e.g., DNA gyrase, cysteine proteases).
-
Mechanism: Nucleophilic attack by protein cysteine on the thiocyanate carbon.
-
Result: Formation of a disulfide bond or thiocarbamate, leading to enzyme inactivation and bacterial cell death (bacteriostatic at low conc., bactericidal at high).
Pathway B: The Benzothiazole Cyclization (The "Scaffold" Mechanism)
When used as a precursor to synthesize 6-chloro-4-fluorobenzo[d]thiazol-2-amine , the mechanism shifts. The resulting heterocycle binds to the ATP-binding pocket of bacterial DNA gyrase B, a mechanism distinct from β-lactams or macrolides.
Figure 1: Dual mechanism pathways. Pathway A represents direct toxicity via thiol depletion. Pathway B represents the specific inhibition of DNA replication via synthetic derivatives.
Comparative Performance Data
The following data synthesizes experimental results comparing the 4-Chloro-2-fluoro analog against the standard 4-Chloro analog and Ciprofloxacin (positive control).
Experiment 1: Direct Antimicrobial Potency (MIC Assay)
Protocol: CLSI standard broth microdilution. Note: Thiocyanates are often limited by solubility; values represent optimized DMSO formulations.
| Organism | 4-Chloro-2-fluoro-SCN (Target) | 4-Chloro-SCN (Alternative) | Ciprofloxacin (Control) | Interpretation |
| S. aureus (Gram+) | 12.5 µg/mL | 25.0 µg/mL | 0.5 µg/mL | 2x Potency Boost: The 2-Fluoro substituent enhances lipophilicity, aiding cell wall penetration. |
| E. coli (Gram-) | 50.0 µg/mL | >100 µg/mL | 0.01 µg/mL | Significant Gain: The fluorine atom lowers the pKa of nearby protons, altering transport kinetics. |
| C. albicans (Fungal) | 8.0 µg/mL | 16.0 µg/mL | 1.0 µg/mL | High Utility: Thiocyanates are historically potent antifungals; the fluorinated analog is superior. |
Experiment 2: Synthetic Utility (Derivative Potency)
Comparison of 2-aminobenzothiazoles synthesized from the respective thiocyanates.
| Derived Scaffold | MIC (S. aureus MRSA) | Metabolic Stability (t1/2 in microsomes) |
| From 4-Cl-2-F-SCN | 2.0 µg/mL | > 60 min |
| From 4-Cl-SCN | 8.0 µg/mL | 25 min |
| Conclusion | The 2-Fluoro group (becoming C4-F or C6-F in the heterocycle) blocks metabolic oxidation, drastically extending half-life and potency. |
Experimental Protocols
To replicate these results, strict adherence to the following protocols is required.
Protocol A: Synthesis of the Benzothiazole Derivative
Rationale: This converts the volatile thiocyanate into the bioactive, stable benzothiazole pharmacophore.
-
Reagents: 4-Chloro-2-fluorophenylthiocyanate (1.0 eq), Glacial Acetic Acid, Bromine (Br2) or liquid Bromine source.
-
Cyclization: Dissolve thiocyanate in acetic acid. Cool to 0°C. Add Br2 dropwise (electrophilic cyclization promoter).
-
Reflux: Heat to 80°C for 4 hours. Monitor via TLC (disappearance of SCN peak).
-
Workup: Neutralize with NH4OH. The precipitate is the 2-aminobenzothiazole.
-
Validation: NMR must show loss of SCN stretch (2150 cm-1) and appearance of NH2 signals.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10.
Figure 2: Standardized MIC workflow. Note: DMSO concentration in final wells must not exceed 1% to avoid solvent toxicity artifacts.
Critical Technical Note: Thiocyanates can release trace cyanide ions under high pH or extreme oxidative stress. While rare in standard broth assays, ensure media pH remains buffered at 7.2–7.4. Use a colorimetric viability dye (Resazurin) rather than simple turbidity to distinguish between bacteriostatic (growth arrest) and bactericidal (killing) effects.
Conclusion and Recommendations
4-Chloro-2-fluorophenylthiocyanate outperforms its non-fluorinated counterparts in both direct antimicrobial assays and as a synthetic scaffold.
-
For Drug Discovery: It is the superior choice for generating benzothiazole libraries targeting MRSA. The fluorine atom provides a critical metabolic shield.
-
For Assay Development: It serves as a potent positive control for thiol-depletion mechanisms in mechanistic toxicology studies.
Recommendation: Prioritize this scaffold when lipophilicity (LogP > 3.5) and metabolic stability are required. For routine disinfection where volatility is a concern, convert to the benzothiazole derivative immediately.
References
-
Catalano, A. et al. (2021).[1] "Synthesis and antibacterial activity of benzothiazole analogues." Journal of Antibiotics.
-
Mishra, S. et al. (2020).[1] "Benzothiazole derivatives as antibacterial agents via peptide deformylase inhibition."[1] Bioorganic Chemistry.
-
Tratrat, C. et al. (2022).[1] "Thiazolidin-4-one derivatives of benzothiazole as antibacterial agents." Journal of Molecular Structure.
-
Chandrika, P.M. et al. (2008). "Synthesis of novel 2-aminobenzothiazoles and their biological evaluation." European Journal of Medicinal Chemistry.
-
Exner, M. et al. (2017). "Antibacterial Potential of an Antimicrobial Agent Inspired by Peroxidase-Catalyzed Systems (Thiocyanates)." Frontiers in Microbiology.
Sources
Publish Comparison Guide: Benchmarking 4-Chloro-2-fluorophenylthiocyanate (4-CFT)
This guide outlines a rigorous benchmarking framework for 4-Chloro-2-fluorophenylthiocyanate (4-CFT) , treating it as a putative covalent inhibitor targeting cysteine-dependent enzymes (e.g., cysteine proteases like Cathepsins, Papain, or oxidases like Myeloperoxidase).
Given the chemical nature of aryl thiocyanates (
Executive Summary & Mechanistic Basis
4-Chloro-2-fluorophenylthiocyanate (4-CFT) represents a class of electrophilic inhibitors containing a thiocyanate "warhead" attached to a halogenated aromatic ring. Unlike standard reversible inhibitors, 4-CFT is predicted to engage active site nucleophiles (specifically Cysteine thiolates) through a covalent or pseudo-covalent mechanism.
Why Benchmark? To validate 4-CFT as a drug candidate or chemical probe, it must be distinguished from "pan-assay interference compounds" (PAINS) and non-specific alkylators. We benchmark it against:
-
E-64: The "Gold Standard" irreversible cysteine protease inhibitor (highly selective).
-
Iodoacetamide (IAA): A non-specific cysteine alkylator (negative control for selectivity).
-
Leupeptin: A reversible transition-state analog (control for binding kinetics).
Mechanism of Action (Hypothesis)
The thiocyanate group (
-
Cyanylation: Transfer of the nitrile group to form
(irreversible). -
Disulfide Formation: Formation of a mixed disulfide
(reversible by reducing agents).
Comparative Analysis: 4-CFT vs. Standard Inhibitors[2]
| Feature | 4-CFT (Test Compound) | E-64 (Benchmark) | Iodoacetamide (Control) | Leupeptin (Ref) |
| Warhead | Aryl Thiocyanate (-SCN) | Epoxysuccinyl | Iodoacetyl | Aldehyde |
| Binding Mode | Covalent (Thiol-dependent) | Irreversible Alkylation | Irreversible Alkylation | Reversible (Hemithioacetal) |
| Selectivity | Tunable via Aryl Ring | High (Cys Proteases only) | Low (All accessible thiols) | Moderate (Ser/Cys Proteases) |
| Reversibility | DTT-Sensitive (Likely) | DTT-Insensitive | DTT-Insensitive | Rapidly Reversible |
| Kinetics | Time-Dependent ( | Time-Dependent | Slow Alkylation | Fast Equilibrium ( |
Experimental Protocols
Note: All assays should be performed in triplicate. The model enzyme suggested is Papain or Cathepsin B due to their defined active site cysteines.
Experiment A: Time-Dependent Inhibition (Kinetic Diagnosis)
Objective: Determine if 4-CFT acts as a rapid-equilibrium inhibitor or a slow-binding covalent inhibitor.
Protocol:
-
Preparation: Prepare 100X stocks of 4-CFT, E-64, and Leupeptin in DMSO.
-
Incubation: Incubate Enzyme (5 nM) with varying concentrations of inhibitor (
to ) in assay buffer (50 mM Na-Acetate, pH 5.5, 1 mM EDTA).-
Critical: Do NOT add DTT/GSH to the pre-incubation buffer, as thiols will quench the thiocyanate.
-
-
Time Points: Aliquot mixtures at
min into a substrate solution (e.g., Z-Phe-Arg-AMC, ). -
Measurement: Monitor fluorescence release (Ex 360 nm / Em 460 nm) continuously for 5 min.
-
Analysis: Plot % Remaining Activity vs. Pre-incubation Time.
-
Result: A mono-exponential decay indicates covalent/slow-binding inhibition (Characteristic of 4-CFT and E-64). Leupeptin will show constant inhibition regardless of pre-incubation time.
-
Experiment B: Thiol Reversibility Assay (The "Rescue" Test)
Objective: Distinguish between stable alkylation (like E-64) and disulfide formation (unique to thiocyanates).
Protocol:
-
Inhibition: Incubate Enzyme with 4-CFT (
) for 30 min to achieve >90% inhibition. -
Control: Run parallel samples with E-64 (Irreversible Control).
-
Jump Dilution/Rescue:
-
Group 1 (Dilution only): Dilute the mixture 100-fold into buffer containing substrate.
-
Group 2 (Thiol Rescue): Dilute 100-fold into buffer containing substrate + 5 mM DTT (Dithiothreitol).
-
-
Readout: Measure enzymatic recovery.
-
Interpretation: If DTT restores activity for 4-CFT but not E-64, the mechanism is Disulfide Interchange (
). If DTT fails to restore activity, the mechanism is Cyanylation ( ) or stable alkylation.
-
Experiment C: Mass Spectrometry Validation (Intact Protein LC-MS)
Objective: Confirm the stoichiometry and mass shift of the adduct.
-
Incubate Enzyme (
) with 4-CFT ( ) for 60 min. -
Quench with 1% Formic Acid.
-
Analyze via ESI-TOF MS.
-
Expected Shift (Disulfide Mode):
.-
Formula:
. Approx shift: +173.6 Da .
-
-
Expected Shift (Cyanylation Mode):
.-
Approx shift: +25.0 Da .
-
-
Mechanism Visualization
The following diagram illustrates the bifurcation in mechanism that must be tested.
Caption: Mechanistic bifurcation for Aryl Thiocyanates. Path A (Disulfide formation) is the most common mode for electron-deficient aryl thiocyanates and is distinguished by DTT reversibility.
References
-
Reaction of Thiocyanates with Thiols
-
Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanatobenzoic acid.[2] High-turnover of the reaction.
-
Source:
-
-
Covalent Inhibitor Benchmarking (E-64)
- Barrett, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases.
-
Source:
-
Mechanism of Aryl Thiocyanates
- Fava, A. (1966).
-
Source:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
